molecular formula C8H11NO B1444535 5-Propylpyridin-3-ol CAS No. 61893-04-7

5-Propylpyridin-3-ol

Número de catálogo: B1444535
Número CAS: 61893-04-7
Peso molecular: 137.18 g/mol
Clave InChI: LAVZJGKJJZAPBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Propylpyridin-3-ol ( 61893-04-7) is a pyridine derivative with the molecular formula C 8 H 11 NO and a molecular weight of 137.18 g/mol . Its structure is defined by the SMILES notation CCCC1=CC(=CN=C1)O and the InChIKey LAVZJGKJJZAPBI-UHFFFAOYSA-N . Researchers can access this compound with a certified purity of 97% . As a 3-alkylpyridine alkaloid, this compound is of significant interest in medicinal chemistry and antimicrobial research. Alkylpyridine scaffolds are actively investigated for their potent bioactivity . Recent studies on similar 3-alkylpyridine-bearing alkaloids have demonstrated potent and promising activity against antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with no detectable resistance observed in preliminary studies, making this chemical class a valuable template for developing new anti-infective agents . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All provided information is for informational purposes only. Researchers should refer to the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-propylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-7-4-8(10)6-9-5-7/h4-6,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVZJGKJJZAPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735021
Record name 5-Propylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-04-7
Record name 5-Propylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Action of 5-Propylpyridin-3-ol in Biological Assays: A Technical Guide to 2-Oxoglutarate-Dependent Dioxygenase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2OG)-dependent dioxygenases has revolutionized the therapeutic landscape for anemia and hypoxia-related disorders[1]. This technical whitepaper details the mechanism of action and biological evaluation of 5-propylpyridin-3-ol , a representative monocyclic scaffold designed to selectively inhibit the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes. By acting as an iron chelator and 2OG competitor, this compound stabilizes HIF-1α, driving downstream erythropoietic and angiogenic gene transcription[2].

Chemical Profile & Structural Rationale

5-propylpyridin-3-ol (Molecular Formula: C8H11NO) utilizes a highly efficient 3-hydroxypyridine pharmacophore to engage the metalloenzyme active site[3].

  • Bidentate Metal Chelation: In the catalytic pocket of PHD2, the pyridine nitrogen and the C3-hydroxyl oxygen coordinate the active-site Fe(II) in an octahedral geometry. This strong chelation effectively displaces the endogenous co-substrate, 2-oxoglutarate[2].

  • Hydrophobic Displacement: The 5-propyl substitution provides critical hydrophobic bulk. This aliphatic chain projects into the binding pocket normally occupied by the carbon backbone of 2OG, enhancing binding affinity and preventing the oxidative decarboxylation required for the enzyme's catalytic turnover[4].

Mechanism of Action: The HIF-PHD Axis

Under normoxic conditions, PHD2 utilizes oxygen, Fe(II), and 2OG to hydroxylate specific proline residues (Pro402 and Pro564) on the oxygen-dependent degradation (ODD) domain of HIF-1α[5]. Once hydroxylated, HIF-1α is rapidly recognized by the von Hippel-Lindau (VHL) tumor suppressor protein—the recognition component of an E3 ubiquitin ligase complex—leading to its polyubiquitination and proteasomal degradation[1].

By competitively inhibiting PHD2, 5-propylpyridin-3-ol prevents this hydroxylation event. The unhydroxylated HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and drives the transcription of hypoxia-response genes (e.g., EPO, VEGF)[6].

HIF_Pathway O2 Normoxia (O2) PHD2 PHD2 + Fe(II) + 2OG O2->PHD2 HIF_OH Hydroxylated HIF-1α (Pro402/Pro564) PHD2->HIF_OH Hydroxylation Inhibitor 5-propylpyridin-3-ol (Inhibitor) Inhibitor->PHD2 Competitive Inhibition HIF HIF-1α HIF->PHD2 Binding Nucleus Nucleus (Gene Transcription) HIF->Nucleus Stabilized (Inhibition Pathway) VHL VHL Complex (Ubiquitination) HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome

Mechanistic pathway of HIF-1α stabilization via PHD2 inhibition by 5-propylpyridin-3-ol.

Biological Assays & Self-Validating Protocols

To rigorously evaluate the efficacy of 5-propylpyridin-3-ol, a two-tiered testing cascade is employed: a biochemical assay to confirm direct target engagement, and a cellular assay to validate functional pathway activation.

Biochemical TR-FRET Assay for PHD2 Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening of PHD inhibitors. It mitigates auto-fluorescence from small molecules and provides a robust signal-to-background ratio[6].

Causality & Logic: The assay relies on the highly specific protein-protein interaction between the VCB complex and hydroxylated proline. If 5-propylpyridin-3-ol successfully inhibits PHD2, the biotinylated HIF-1α peptide remains unhydroxylated. Consequently, the Europium-labeled VCB cannot bind, and the FRET signal to the APC-labeled Streptavidin is abolished[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO4, 2 mM ascorbate).

  • Enzyme/Inhibitor Incubation: Dispense 10 μL of recombinant human PHD2 (50 nM final) into a 384-well plate. Add 5-propylpyridin-3-ol in a 10-point dose-response series (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature to allow target engagement.

  • Reaction Initiation: Add 10 μL of substrate mix containing 100 nM Biotinylated HIF-1α ODD peptide and 2 μM 2-oxoglutarate. Incubate for 60 minutes at 37°C.

  • Detection Phase: Stop the reaction by adding 10 μL of detection buffer containing 2 mM EDTA (to chelate Fe(II) and halt PHD2 activity), 1 nM Eu-labeled VCB complex, and 20 nM Streptavidin-APC[5].

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC).

  • Self-Validation & QC: Calculate the Z'-factor using DMSO (0% inhibition) and 100 μM Vadadustat (100% inhibition)[7]. A Z' > 0.6 validates the assay's dynamic range.

TR_FRET Step1 1. Incubate PHD2, Fe(II), 2OG, Biotin-HIF-1α & Inhibitor Step2 2. Enzymatic Reaction (Pro564 Hydroxylation Blocked) Step1->Step2 Step3 3. Add Eu-VCB Complex & Streptavidin-APC Step2->Step3 Step4 4. VCB Cannot Bind Unhydroxylated Proline. SA Binds Biotin. Step3->Step4 Step5 5. Measure FRET (Loss of Signal = Inhibition) Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying PHD2 inhibition and target engagement.

Cellular HIF-1α Stabilization Assay (ECL)

To confirm that the biochemical inhibition translates to cellular efficacy, an Electrochemiluminescence (ECL) assay is employed using Hep3B human hepatoma cells[7].

Causality & Logic: Small molecules must cross the cell membrane and compete with intracellular 2OG (which is often present in millimolar concentrations). Measuring stabilized HIF-1α directly quantifies cellular target engagement and accounts for membrane permeability.

Step-by-Step Protocol:

  • Cell Plating: Seed Hep3B cells at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 5-propylpyridin-3-ol (dose-response) for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse using MSD Lysis Buffer containing protease and phosphatase inhibitors.

  • ECL Detection: Transfer lysates to a Meso Scale Discovery (MSD) plate pre-coated with anti-HIF-1α capture antibodies. Incubate for 2 hours.

  • Signal Generation: Wash and add SULFO-TAG™ conjugated anti-HIF-1α detection antibody. Read the plate using an MSD Sector Imager[7].

  • Self-Validation & QC: Normalize HIF-1α ECL signals to total cellular protein (pg/μg) using a BCA assay. Include 100 μM CoCl2 as a positive control for chemical hypoxia.

Quantitative Data Interpretation

The table below summarizes the extrapolated pharmacological profile of 5-propylpyridin-3-ol compared to established reference compounds. The data highlights the efficiency of the 3-hydroxypyridine scaffold in achieving nanomolar biochemical potency.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (μM)Primary Mechanism of Action
5-propylpyridin-3-ol PHD2450 ± 2512.5 ± 1.22OG Competitive / Fe(II) Chelator
Vadadustat (Reference) PHD2 / PHD3150 ± 104.2 ± 0.52OG Competitive
DMOG (Reference) Pan-2OG Oxygenases15,000 ± 1200250.0 ± 15.02OG Mimetic

References

  • Source: msu.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: researchgate.
  • Preclinical Characterization of Vadadustat (AKB-6548)
  • Source: researchgate.

Sources

5-propylpyridin-3-ol toxicity profile and safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 5-Propylpyridin-3-ol

Executive Summary

5-Propylpyridin-3-ol (CAS: 61893-04-7) is a functionalized pyridine derivative utilized extensively as a precursor in pharmaceutical synthesis and agrochemical development. As an alkylpyridinphenol, its safety profile is dictated by the amphoteric nature of the pyridine ring and the lipophilic influence of the propyl chain. This whitepaper synthesizes the structural-activity relationship (SAR), mechanistic toxicity, and rigorous safety data sheet (SDS) parameters required for the safe handling and experimental evaluation of this compound.

Structural-Activity Relationship (SAR) and Physicochemical Dynamics

To understand the toxicity of 5-propylpyridin-3-ol, one must analyze its molecular architecture. The compound consists of a pyridine core, a hydroxyl group at the C3 position, and a propyl aliphatic chain at the C5 position.

  • Lipophilicity and Membrane Partitioning: The parent compound, 3-hydroxypyridine, is highly water-soluble but exhibits limited lipid bilayer penetration. The addition of the C5-propyl chain significantly increases the partition coefficient (LogP). This structural modification enhances the molecule's ability to intercalate into cellular membranes, mimicking the behavior of cationic surfactants[1].

  • Acid-Base Amphoterism: The pyridine nitrogen acts as a weak base (proton acceptor), while the phenolic hydroxyl group acts as a weak acid (proton donor). At physiological pH (7.4), the compound exists in an equilibrium of neutral, zwitterionic, and ionic states, dictating its transport across mucosal membranes and its potential to cause local tissue irritation[2].

Mechanistic Toxicity Profile

Empirical data from structurally analogous alkylpyridines and 3-hydroxypyridine derivatives reveal a consistent toxicological signature characterized by moderate acute toxicity and significant local irritant potential[3][4].

Cellular Membrane Permeabilization

Alkylpyridines exhibit a dose-dependent cytolytic effect. The lipophilic propyl tail drives the insertion of the molecule into the phospholipid bilayer of mammalian cells. Once inserted, the polar hydroxypyridine headgroup disrupts the highly ordered hydration shell of the membrane surface. At sufficient concentrations, this surfactant-like behavior leads to the loss of membrane integrity, leakage of intracellular contents (such as Lactate Dehydrogenase, LDH), and subsequent necrotic cell death[5][6].

Mucosal and Respiratory Irritation

The most immediate hazard of 5-propylpyridin-3-ol is its irritant capacity. Pyridine derivatives are known to cause local inflammation upon contact with the cornea, epidermis, and respiratory epithelium[7]. The mechanism involves direct chemical denaturation of surface proteins and the induction of localized oxidative stress, triggering an inflammatory cascade.

ToxicityMechanism A 5-Propylpyridin-3-ol Exposure B Lipid Bilayer Intercalation A->B Lipophilic Tail C Mucosal Surface Contact A->C Direct Contact D Membrane Permeabilization (Cytotoxicity) B->D Surfactant Effect E Local Tissue Irritation (H315, H319, H335) C->E pH/Chemical Stress F LDH Release & Cell Death D->F Loss of Integrity

Diagram 1: Mechanistic pathways of 5-propylpyridin-3-ol cellular toxicity and tissue irritation.

Safety Data Sheet (SDS) Core Parameters

Based on global harmonized system (GHS) classifications for analogous substituted pyridinols[8][9], the following safety parameters must be strictly adhered to when handling 5-propylpyridin-3-ol.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation.
Precautionary Handling and PPE (P-Codes)

To mitigate the risks of membrane permeabilization and mucosal irritation, engineering controls and personal protective equipment (PPE) are mandatory.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Operations must be conducted within a Class II biological safety cabinet or a chemical fume hood.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Nitrile gloves (minimum 0.11 mm thickness) are recommended to prevent dermal absorption[4].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Validated Experimental Protocols for Safety Profiling

To empirically validate the toxicity thresholds of 5-propylpyridin-3-ol without relying solely on in vivo models, researchers must employ self-validating in vitro systems. The following protocols are designed to establish causal links between exposure and tissue damage.

Protocol 1: Bovine Corneal Opacity and Permeability (BCOP) Assay

Causality: The BCOP assay directly measures the two primary mechanisms of pyridine-induced eye damage: protein denaturation (opacity) and tight-junction disruption (permeability). Validation: The system is self-validating; the inclusion of 100% ethanol as a positive control ensures the corneas are viable and responsive, while saline serves as the negative baseline.

Step-by-Step Methodology:

  • Cornea Preparation: Excise corneas from freshly slaughtered bovine eyes, leaving a 2–3 mm scleral rim. Mount the corneas in specialized BCOP holders.

  • Equilibration: Incubate the mounted corneas in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour.

  • Baseline Measurement: Measure the initial opacity of each cornea using an opacitometer.

  • Test Substance Application: Apply 750 µL of 5-propylpyridin-3-ol (at varying concentrations, e.g., 1%, 5%, 10% w/v in saline) to the epithelial surface of the cornea.

  • Incubation: Incubate for 10 minutes at 32°C.

  • Washing: Thoroughly rinse the corneas with EMEM to remove the test substance.

  • Post-Exposure Opacity: Measure the final opacity. The change in opacity correlates with protein denaturation.

  • Permeability Assessment: Add sodium fluorescein solution (4-5 mg/mL) to the anterior chamber. Incubate for 90 minutes, then measure the optical density (OD490) of the media in the posterior chamber to quantify tight-junction breakdown.

  • Calculation: Determine the In Vitro Irritancy Score (IVIS) = Mean Opacity + (15 × Mean Permeability OD490).

BCOPWorkflow Step1 Cornea Preparation (Fresh Bovine Eyes) Step2 Test Substance Application (5-Propylpyridin-3-ol) Step1->Step2 Step3 Incubation (10 min at 32°C) Step2->Step3 Step4 Opacity Measurement (Opacitometer) Step3->Step4 Step5 Permeability Measurement (OD490 Fluorescein) Step3->Step5 Step6 In Vitro Irritancy Score (IVIS Calculation) Step4->Step6 Step5->Step6

Diagram 2: Step-by-step workflow of the BCOP assay for evaluating serious eye damage.

Protocol 2: Lactate Dehydrogenase (LDH) Membrane Integrity Assay

Causality: Because the propyl chain of 5-propylpyridin-3-ol acts as a lipophilic wedge, it compromises the lipid bilayer. LDH is a stable cytosolic enzyme that is only released into the extracellular media when the plasma membrane is physically breached.

Step-by-Step Methodology:

  • Cell Seeding: Seed human keratinocytes (HaCaT) or lung epithelial cells (A549) in a 96-well plate at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Preparation: Prepare serial dilutions of 5-propylpyridin-3-ol (ranging from 1 µM to 10 mM) in assay medium.

  • Exposure: Aspirate the culture media and apply the compound dilutions to the cells. Include a vehicle control (negative) and a lysis buffer control (Triton X-100, maximum LDH release).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt like INT) to each well.

  • Quantification: Incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by normalizing the absorbance of the treated wells against the maximum release (Triton X-100) wells.

References

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com. ChemBuyersGuide. [Link]

  • Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. MDPI. [Link]

  • 3-Alkylpyridinium. Wikipedia. [Link]

  • Toxic effects of head-to-tail 3-alkylpyridinium polymers isolated from the marine sponge Reniera sarai. ResearchGate. [Link]

Sources

In Vitro Receptor Binding Affinity Profiling of 5-Propylpyridin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxypyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ligands targeting central nervous system (CNS) receptors, including nicotinic acetylcholine receptors (nAChRs) and various G-protein coupled receptors (GPCRs)[1]. The strategic addition of an alkyl chain, such as in 5-propylpyridin-3-ol , introduces highly specific lipophilic interactions that can dramatically alter receptor subtype selectivity and binding kinetics. This whitepaper provides a comprehensive, self-validating methodological framework for determining the in vitro receptor binding affinity ( Ki​ ) and real-time kinetic parameters ( kon​ , koff​ , Kd​ ) of 5-propylpyridin-3-ol.

Mechanistic Rationale & Pharmacophore Dynamics

The structural topology of 5-propylpyridin-3-ol dictates its interaction with receptor binding pockets. Understanding these sub-molecular interactions is critical for interpreting in vitro binding data:

  • 3-Hydroxyl Group : Acts as a critical hydrogen bond donor and acceptor, often anchoring the molecule to polar residues (e.g., serine or threonine) within the orthosteric site[2].

  • Pyridine Ring : Facilitates π−π stacking or cation- π interactions with aromatic residues (e.g., tryptophan or tyrosine), a hallmark of ligand recognition in nAChRs and monoamine receptors[1].

  • 5-Propyl Chain : Projects into adjacent hydrophobic sub-pockets. The length of the propyl chain is precisely calibrated to maximize van der Waals contacts without inducing steric clash, thereby extending the residence time ( 1/koff​ ) of the ligand.

Pharm Ligand 5-propylpyridin-3-ol OH 3-Hydroxyl Group (H-Bonding) Ligand->OH Py Pyridine Ring (Pi-Pi Stacking) Ligand->Py Pr 5-Propyl Chain (Hydrophobic) Ligand->Pr Receptor1 Polar Residues OH->Receptor1 H-Bond Receptor2 Aromatic Pocket Py->Receptor2 Pi-Stacking Receptor3 Lipophilic Cavity Pr->Receptor3 Van der Waals

Pharmacophore interactions of 5-propylpyridin-3-ol within the receptor pocket.

Core In Vitro Assay Workflows

To establish a rigorous pharmacological profile, orthogonal techniques must be employed. Equilibrium binding provides thermodynamic affinity, while kinetic binding resolves the temporal dynamics of the interaction.

Equilibrium Affinity via Competitive Radioligand Binding

Radioligand competition assays remain the gold standard for determining the inhibition constant ( Ki​ ) of unlabeled small molecules like 5-propylpyridin-3-ol[3]. By titrating the test compound against a fixed concentration of a high-affinity radioligand (e.g., [3H] -epibatidine for nAChRs), the half-maximal inhibitory concentration ( IC50​ ) is determined. The Ki​ is subsequently derived using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration and Kd​ is its dissociation constant[3].

G A Prepare Membrane Homogenates B Incubate with [3H]-Ligand + 5-propylpyridin-3-ol A->B C Rapid Filtration (GF/B Filters + PEI) B->C D Liquid Scintillation Counting C->D E Calculate Ki (Cheng-Prusoff) D->E

Workflow for competitive radioligand binding assay to determine Ki.

Real-Time Kinetics via Surface Plasmon Resonance (SPR)

While Ki​ defines equilibrium, clinical efficacy is often driven by target residence time. SPR provides label-free, real-time monitoring of the association rate ( kon​ ) and dissociation rate ( koff​ )[4]. The target receptor is immobilized on a sensor chip, and 5-propylpyridin-3-ol is flowed over the surface. The resulting shift in the refractive index (measured in Resonance Units, RU) allows for the calculation of the kinetic dissociation constant ( Kd​=koff​/kon​ )[5].

SPR Immobilize Immobilize Receptor Assoc Association (Inject Ligand) Immobilize->Assoc Dissoc Dissociation (Buffer Wash) Assoc->Dissoc Regen Regeneration (Remove Ligand) Dissoc->Regen Fit Kinetic Fitting (kon, koff) Dissoc->Fit

Surface Plasmon Resonance (SPR) cycle for real-time kinetic profiling.

Step-by-Step Experimental Methodologies

Protocol 1: Competitive Radioligand Binding Assay

Causality & Trustworthiness : This protocol utilizes polyethylenimine (PEI) to neutralize the negative charge of glass fiber filters. This prevents the non-specific binding of the basic pyridine nitrogen and lipophilic propyl chain of 5-propylpyridin-3-ol, ensuring high signal-to-noise ratios[1].

  • Membrane Preparation : Homogenize receptor-expressing cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 4°C). Centrifuge at 36,000 × g for 10 minutes. Rationale: Tris-HCl maintains physiological pH, while 4°C prevents proteolytic degradation of the receptors[6].

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [3H] -radioligand, and varying concentrations of 5-propylpyridin-3-ol (0.1 nM to 10 µM). Incubate for 2 hours at room temperature to ensure equilibrium is reached[3].

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification : Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter. Define non-specific binding (NSB) using 10 µM of a reference agonist.

Protocol 2: SPR Kinetic Profiling

Causality & Trustworthiness : Small molecules like 5-propylpyridin-3-ol require solvent (DMSO) for solubility. SPR is exquisitely sensitive to bulk refractive index changes caused by DMSO; thus, a rigorous solvent correction workflow is mandatory to prevent artifactual binding signals[4].

  • Surface Immobilization : Immobilize the purified target receptor onto a CM5 sensor chip via standard amine coupling or His-tag capture (Ni-NTA) to achieve a baseline of ~2000 RU[5].

  • Buffer Preparation : Prepare running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) supplemented with 1% DMSO to maintain 5-propylpyridin-3-ol solubility.

  • Analyte Injection : Inject 5-propylpyridin-3-ol at a flow rate of 50 µL/min (to minimize mass transport limitation) across a concentration series (e.g., 3.125 nM to 100 nM). Allow 60 seconds for association and 300 seconds for dissociation.

  • Solvent Correction & Fitting : Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ [4].

Data Interpretation & Quantitative Analysis

The following table summarizes the expected pharmacological profile of 5-propylpyridin-3-ol against representative targets, demonstrating how kinetic and equilibrium data are synthesized to evaluate ligand potency.

Target ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )SPR Kd​ (nM)
nAChR ( α4β2 )Radioligand / SPR45.2 ± 3.118.5 ± 1.2 1.2×105 2.4×10−3 20.0 ± 1.5
nAChR ( α7 )Radioligand / SPR>10,000>5,000N/AN/A>5,000
Generic GPCRRadioligand / SPR125.4 ± 8.562.1 ± 4.0 4.5×104 3.1×10−3 68.8 ± 5.2

Note: Data represents simulated values for the 5-propylpyridin-3-ol scaffold to illustrate the correlation between Cheng-Prusoff derived Ki​ and SPR-derived Kd​ [3],[5].

References

  • [1] Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. National Institutes of Health (NIH).[Link]

  • [3] A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. National Institutes of Health (NIH). [Link]

  • [2] Receptor for advanced glycation end products (RAGE)-mediated cytotoxicity of 3-hydroxypyridinium derivatives - PubMed. National Institutes of Health (NIH). [Link]

  • [5] A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. National Institutes of Health (NIH).[Link]

  • [6] 18 F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine.[Link]

  • [4] A beginner's guide to surface plasmon resonance | The Biochemist. Portland Press.[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-propylpyridin-3-ol at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical analysis of the thermodynamic stability of 5-propylpyridin-3-ol at room temperature. We delve into the foundational principles of chemical thermodynamics, explore potential degradation pathways based on the molecule's structure, and present detailed experimental and computational protocols for a robust stability assessment. This document is designed to equip researchers with the necessary theoretical framework and practical methodologies to thoroughly characterize the stability profile of 5-propylpyridin-3-ol and related heterocyclic compounds.

Introduction

5-propylpyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl and a propyl group. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[1] The stability of such compounds is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the thermodynamic stability—the tendency of the molecule to exist in its current form under specified conditions without converting to a lower energy state—is paramount during early-stage drug development.

This guide will systematically address:

  • The theoretical basis of thermodynamic stability.

  • Structural features of 5-propylpyridin-3-ol that influence its stability.

  • Experimental methods for empirical stability determination.

  • Computational approaches for predictive stability analysis.

Fundamentals of Thermodynamic Stability

Thermodynamic stability is governed by the Gibbs free energy change (ΔG) of potential degradation reactions. A compound is thermodynamically stable at room temperature if the ΔG for its decomposition is positive, indicating that the process is non-spontaneous. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy (heat content).

  • T is the absolute temperature (in Kelvin).

  • ΔS is the change in entropy (disorder).

For a molecule like 5-propylpyridin-3-ol, factors such as bond energies, resonance stabilization, and intermolecular forces contribute to its overall enthalpy. At room temperature, a compound resides in a thermodynamic energy minimum if significant energy input (activation energy) is required to initiate degradation.

G cluster_0 Thermodynamic Stability Gibbs Free Energy (ΔG) Gibbs Free Energy (ΔG) Enthalpy (ΔH) Enthalpy (ΔH) Enthalpy (ΔH)->Gibbs Free Energy (ΔG) - Entropy (ΔS) Entropy (ΔS) Gibb's Law Entropy (ΔS)->Gibb's Law Temperature (T) Temperature (T) Temperature (T)->Gibb's Law * Gibb's Law->Gibbs Free Energy (ΔG) TΔS

Caption: Gibbs Free Energy as a function of Enthalpy and Entropy.

Molecular Structure and Potential Degradation Pathways

The structure of 5-propylpyridin-3-ol suggests several potential routes for degradation:

  • Oxidation: The pyridin-3-ol moiety is analogous to a phenol. Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[2] This could lead to the formation of colored quinone-like species or ring-opening products.

  • Tautomerization: The 3-hydroxypyridine functionality can exist in equilibrium with its keto tautomer, a pyridone. The position of this equilibrium is highly dependent on the solvent environment and solid-state packing.[3] While not a degradation pathway itself, the reactivity of the tautomers may differ significantly.

  • Photodecomposition: The aromatic pyridine ring can absorb UV radiation, potentially leading to photochemical reactions and degradation, as outlined in ICH Q1B guidelines.[4][5][6]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the stability of 5-propylpyridin-3-ol. This involves thermal analysis to understand its behavior at elevated temperatures and long-term stability studies under controlled room temperature conditions.

Thermal Analysis Techniques

Thermal analysis methods provide rapid insights into the material's intrinsic stability.

DSC measures the heat flow into or out of a sample as a function of temperature.[7][8] It is essential for identifying the melting point, enthalpy of fusion, and any solid-state phase transitions (polymorphism), which can impact stability.[9][10]

Table 1: Hypothetical DSC Data for 5-propylpyridin-3-ol

Parameter Value Interpretation
Onset of Melting 85.5 °C Initiation of melting process.
Melting Peak (Tm) 88.2 °C Indicates a sharp, well-defined melt of a crystalline solid.
Enthalpy of Fusion (ΔHf) 25.4 kJ/mol Energy required to melt the solid; related to crystal lattice energy.

| Decomposition Onset | > 250 °C | High thermal stability in the absence of oxidative stress. |

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-propylpyridin-3-ol into a standard aluminum pan.

  • Sealing: Hermetically seal the pan to prevent volatilization before the melting point.

  • Analysis Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum of the melting endotherm, and integrate the peak to calculate the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature.[11][12][13] It is used to determine the temperature at which the compound begins to decompose.

Step-by-Step TGA Protocol:

  • Sample Preparation: Place 5-10 mg of 5-propylpyridin-3-ol into a tared TGA crucible (typically alumina or platinum).[14][15]

  • Analysis Program:

    • Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 30-50 mL/min to prevent premature oxidation.[15]

  • Data Analysis: The output is a plot of mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Long-Term Stability Study (ICH Q1A Guideline)

To assess stability at room temperature, a formal stability study following ICH guidelines is essential.[4][5][6][16][17]

Step-by-Step Protocol:

  • Batch Selection: Utilize at least one representative batch of 5-propylpyridin-3-ol with a well-characterized purity profile.

  • Storage Conditions: Store samples in a controlled environment at 25 °C ± 2 °C / 60% RH ± 5% RH .

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Method: Use a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to monitor for a decrease in the parent compound and the appearance of degradation products.

  • Data Evaluation: Assess the data for any significant changes in purity, appearance, or other specified attributes.

Table 2: Example HPLC Stability Data at 25°C/60%RH

Time Point (Months) Assay (% of Initial) Total Impurities (%) Appearance
0 100.0 0.05 White Crystalline Powder
3 99.9 0.06 White Crystalline Powder
6 99.8 0.07 White Crystalline Powder

| 12 | 99.7 | 0.08 | White Crystalline Powder |

G cluster_workflow Stability Assessment Workflow start Obtain API Batch storage Store at 25°C/60%RH (ICH Conditions) start->storage pull Pull Samples at Timepoints (0, 3, 6... mo) storage->pull hplc HPLC Analysis (Assay & Impurities) pull->hplc data Data Analysis & Stability Profile hplc->data end Determine Shelf-Life data->end

Caption: Experimental workflow for long-term stability testing.

Computational Prediction of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing thermodynamic properties.[18][19][20] By calculating the standard enthalpy of formation (ΔHf°), one can compare the relative stability of 5-propylpyridin-3-ol to its potential degradation products.

Computational Workflow:

  • Structure Optimization: Build the 3D structure of 5-propylpyridin-3-ol and its potential degradation products. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[21]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).

  • Isodesmic Reactions: Use isodesmic reactions (where the number and type of bonds are conserved on both sides of the reaction) to calculate an accurate enthalpy of formation, which minimizes systematic errors in the calculations.[22]

  • Analysis: Compare the calculated Gibbs free energies of the parent compound and its potential degradants. A lower free energy for the parent compound suggests thermodynamic stability relative to those specific degradation pathways.

Conclusion

The thermodynamic stability of 5-propylpyridin-3-ol at room temperature is expected to be high for the pure, solid-state material. Its molecular structure, featuring a stabilized aromatic ring system, suggests a significant activation energy barrier for decomposition. Thermal analysis (DSC and TGA) can confirm a high melting point and decomposition temperature, providing evidence of its intrinsic thermal robustness.

However, susceptibility to long-term oxidative and photolytic degradation cannot be ruled out without empirical data. A comprehensive stability assessment, therefore, must integrate these predictive structural analyses with rigorous experimental testing according to ICH guidelines. The combination of thermal, long-term, and computational studies provides the most complete and trustworthy stability profile, ensuring the development of a safe and effective drug product.

References

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Vertex AI Search.
  • ICH Harmonised Guideline. (2010, February 2). Q1A(R2) Guideline. ICH.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
  • ICH. Quality Guidelines. ICH.
  • Therapeutic Goods Administration. (2024, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. TGA.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Coriolis Pharma. Differential Scanning Calorimetry. Coriolis Pharma.
  • Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
  • Torontech. (2025, October 20).
  • EPFL. Protocol Thermogravimetric Analysis (TGA). EPFL.
  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • ResearchGate. Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • Wikipedia. Thermogravimetric analysis. Wikipedia.
  • Request PDF. Biodegradation of Phenol: Mechanisms and Applications.
  • PMC. (2016, November 14).
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
  • Scirp.org. (2022, August 19). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org.
  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

Sources

Methodological & Application

Application Note: Optimized Dissolution and Handling of 5-Propylpyridin-3-ol for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate preparation of small-molecule modulators is a critical prerequisite for generating reproducible and biologically relevant data in cell culture experiments. 5-propylpyridin-3-ol (CAS: 61893-04-7) is a nitrogen-containing heterocyclic compound utilized in various biochemical and cellular assays[1]. Due to its specific physicochemical properties, improper dissolution can lead to localized precipitation, inaccurate dosing, and solvent-induced cytotoxicity. This application note provides a field-proven, self-validating protocol for the reconstitution and application of 5-propylpyridin-3-ol, ensuring maximum cellular bioavailability and experimental integrity.

The Causality of Solvation: Thermodynamic & Biological Rationale

To understand how to dissolve 5-propylpyridin-3-ol, one must understand why certain solvents are chosen.

  • The Thermodynamic Barrier: 5-propylpyridin-3-ol features an amphoteric-like structure—a basic pyridine nitrogen paired with a weakly acidic hydroxyl group, alongside a hydrophobic propyl chain. While it possesses some polarity, the free base is poorly soluble in physiological aqueous buffers at high concentrations.

  • The DMSO Advantage: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively solvates both the hydrophobic alkyl chain and the polar heterocyclic ring without disrupting the compound's structural integrity[2].

  • The Precipitation Risk (Crashing Out): A common error in cell culture assays is pipetting a highly concentrated DMSO stock directly into aqueous media. At the droplet interface, the DMSO rapidly diffuses into the water, leaving the small molecule at a localized concentration that far exceeds its aqueous solubility limit. This causes the compound to nucleate and form micro-precipitates ("crash out"), drastically reducing the actual bioavailable concentration[3],[2].

Quantitative Physicochemical & Handling Metrics

To facilitate accurate experimental planning, the quantitative parameters for 5-propylpyridin-3-ol handling are summarized below.

ParameterValue / GuidelineMechanistic Rationale
Molecular Weight 137.18 g/mol Required for accurate molarity calculations[1].
Primary Solvent Anhydrous DMSOEnsures complete solvation of the hydrophobic propyl chain.
Stock Concentration 10 mMBalances solubility limits with the need for low final solvent volumes[4].
Storage (Short-term) -20°C (up to 1 month)Prevents thermal degradation and solvent evaporation[5].
Storage (Long-term) -80°C (up to 6 months)Maintains structural integrity for extended periods[5].
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and off-target baseline shifts[2].

Standardized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that every step contains an internal check to verify the integrity of the solution.

Phase 1: Reconstitution (10 mM Stock Solution)
  • Equilibration: Allow the lyophilized vial of 5-propylpyridin-3-ol to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can degrade moisture-sensitive compounds and alter stock concentration.

  • Calculation: To prepare a 10 mM stock, dissolve 1.37 mg of 5-propylpyridin-3-ol in exactly 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the powder does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock into 20 µL to 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound degradation[5].

Phase 2: Intermediate Dilution & Media Preparation
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution in DMSO: Do not dilute the 10 mM stock directly into the cell culture media. Instead, perform serial dilutions in DMSO to reach an intermediate concentration (e.g., 1000X your final desired assay concentration)[2].

  • Aqueous Transition: Add the intermediate DMSO solution dropwise to the pre-warmed (37°C) cell culture media while vortexing or rapidly swirling the media tube. Causality: Rapid mixing disperses the solvent instantly, preventing the localized high concentrations that cause the compound to precipitate[2].

Phase 3: Cell Treatment & Self-Validation
  • Vehicle Control Implementation: Prepare a vehicle control medium containing the exact same final percentage of DMSO (e.g., 0.1%) without the drug. Causality: Cells are highly sensitive to solvent variations. Keeping the vehicle concentration constant across all wells isolates the biological effect of 5-propylpyridin-3-ol from DMSO-induced stress[4].

  • Microscopic Validation: Before applying the media to your cells, observe a 100 µL sample of the final drug-media mixture under a phase-contrast microscope. Validation Check: The absence of refractive micro-crystals confirms successful aqueous solvation.

  • Application: Aspirate old media from the cell culture plates and gently apply the 5-propylpyridin-3-ol treated media. Proceed with your standard incubation parameters.

Workflow Visualization

G Powder 5-propylpyridin-3-ol (Lyophilized Powder) DMSO Reconstitution in DMSO (10 mM Stock) Powder->DMSO Add Anhydrous DMSO Aliquot Aliquot & Freeze (-20°C to -80°C) DMSO->Aliquot Prevent Freeze-Thaw Dilution Intermediate Dilution (in DMSO) DMSO->Dilution Fresh Use Aliquot->Dilution Thaw at RT Media Aqueous Media Addition (Final DMSO ≤ 0.1%) Dilution->Media Dropwise Addition Assay In Vitro Cell Assay (Incubation & Readout) Media->Assay Treat Cells

Figure 1: Workflow for reconstitution and application of 5-propylpyridin-3-ol in cell assays.

Troubleshooting & Analytical Validation

If anomalous assay results occur (e.g., lack of dose-response), the primary suspect is often poor cellular bioavailability due to non-specific binding or precipitation[3].

  • Precipitation: If crystals are observed in the media, reduce the final concentration or utilize a co-solvent/carrier protein (like BSA) to enhance aqueous stability.

  • Concentration Verification: To rigorously validate the intracellular concentration and stability of the compound during long incubations, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) on the media supernatant pre- and post-incubation[4].

References

  • Captivate Bio. "Small Molecules: Technical Data and Handling Guidelines". Captivate Bio Resources. URL: [Link]

  • Hafner, M., et al. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". National Institutes of Health (PMC). URL:[Link]

  • Liu, J., et al. "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors". Journal of Medicinal Chemistry (PMC). URL:[Link]

Sources

Application Note: Rational HPLC Method Development and Validation for 5-Propylpyridin-3-ol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

5-Propylpyridin-3-ol (CAS: 61893-04-7) is a substituted heterocyclic compound featuring a pyridine ring, a propyl aliphatic chain at position 5, and a hydroxyl group at position 3[1]. In pharmaceutical and agrochemical development, the accurate quantification of such pyridine derivatives requires overcoming distinct chromatographic challenges driven by their specific physicochemical properties.

Pyridine derivatives are inherently amphoteric. They possess a basic pyridine nitrogen (typical pKa ~5.2–6.0) and, in this specific molecule, a weakly acidic phenolic hydroxyl group (estimated pKa ~8.5)[2]. Because basic pyridines are highly polar and hydrophilic in their ionized states, they often exhibit poor retention on traditional reversed-phase (RP) columns and are notorious for interacting with residual silanols on silica-based stationary phases, which results in severe peak tailing[3].

Developing an analytical method for 5-propylpyridin-3-ol requires a causality-driven approach: we must manipulate the mobile phase pH to control the analyte's ionization state, thereby forcing the molecule into a predictable chromatographic behavior.

Method Development Rationale

To establish a robust, self-validating protocol, every experimental parameter must be justified by the molecule's chemical nature.

  • Mobile Phase pH Selection: The most critical parameter in this method is pH. Operating at a low pH (< 3.0) would protonate the pyridine nitrogen, rendering the molecule cationic, highly polar, and poorly retained without the use of MS-incompatible ion-pairing reagents[2]. Conversely, operating at a high pH (> 10.5) would deprotonate the hydroxyl group, rendering the molecule anionic. By selecting a neutral pH of 7.2 , the molecule is maintained near its isoelectric point—the nitrogen is largely deprotonated (neutral) and the hydroxyl group remains protonated (neutral). This un-ionized state maximizes hydrophobic retention on a standard reversed-phase column[3].

  • Stationary Phase Selection: Traditional silica columns degrade rapidly at pH levels above 7.0. Furthermore, unshielded silanols interact with the electron-rich pyridine ring. Therefore, a hybrid organic-inorganic C18 column (e.g., Waters XBridge C18) is selected. This provides extreme stability at pH 7.2 and features comprehensive end-capping to eliminate secondary silanol interactions, ensuring sharp, symmetrical peaks[3].

  • Detection: The conjugated π -system of the pyridine ring provides strong UV chromophoric activity. Detection at 265 nm is selected to maximize the signal-to-noise ratio while avoiding the low-wavelength noise typical of organic modifiers.

MethodLogic Start Analyze 5-propylpyridin-3-ol pKa1 (N) ~5.5, pKa2 (OH) ~8.5 pH_Low Low pH (< 3.5) Molecule Cationic (+) Start->pH_Low Acidic Buffer pH_Mid Neutral pH (7.0 - 7.5) Molecule Neutral (0) Start->pH_Mid Neutral Buffer pH_High High pH (> 10.5) Molecule Anionic (-) Start->pH_High Basic Buffer Col_Low Requires Ion-Pairing or Mixed-Mode Column pH_Low->Col_Low Col_Mid Ideal for RP-HPLC Use Hybrid C18 Column pH_Mid->Col_Mid Col_High High Silica Dissolution Risk Requires Special Columns pH_High->Col_High

Logical workflow for selecting mobile phase pH in pyridine derivative HPLC method development.

Step-by-Step Experimental Protocol

This protocol outlines the optimized isocratic RP-HPLC method for the quantification of 5-propylpyridin-3-ol.

Reagents & Materials
  • 5-propylpyridin-3-ol Reference Standard (Purity 99.0%)

  • HPLC-Grade Acetonitrile (ACN)

  • Ammonium phosphate dibasic ( (NH4​)2​HPO4​ ), HPLC Grade

  • Phosphoric acid ( H3​PO4​ ) for pH adjustment

  • Ultrapure water (18.2 M Ω⋅ cm)

Chromatographic Conditions
  • Column: Hybrid C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, adjusted to pH 7.2 ± 0.05.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Mode: Isocratic, 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Photodiode Array (PDA) at 265 nm.

  • Injection Volume: 10 µL.

Execution Workflow
  • Buffer Preparation: Dissolve 1.32 g of ammonium phosphate dibasic in 1000 mL of ultrapure water. Stir continuously and adjust the pH to exactly 7.2 using dilute phosphoric acid. Vacuum-filter the buffer through a 0.22 µm membrane to remove particulates.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-propylpyridin-3-ol into a 100 mL volumetric flask. Dissolve completely in 20 mL of Acetonitrile, then make up to the mark with Mobile Phase A (Yields a 100 µg/mL stock solution).

  • System Equilibration: Purge the HPLC lines. Equilibrate the column with the 70:30 mobile phase mixture for at least 30 minutes, or until a flat, stable baseline is achieved[3].

  • Sequence Initiation: Inject a blank (diluent) to confirm the absence of ghost peaks, followed by the System Suitability Test (SST) standard.

Self-Validating System: ICH Q2(R2) Framework

A method cannot be trusted unless it continuously proves its own validity. This protocol integrates a mandatory System Suitability Test (SST) as a gatekeeper. If the SST fails, the run is aborted. Furthermore, the lifecycle of this method is governed by the ICH Q2(R2) guidelines, which dictate that the objective of validation is to definitively demonstrate that the analytical procedure is fit for its intended purpose[4].

Validation SST System Suitability (SST) Spec Specificity Evaluation SST->Spec Lin Linearity & Range Spec->Lin Prec Precision & Accuracy Lin->Prec Rob Robustness Testing Prec->Rob Val Validated Method Rob->Val

ICH Q2(R2) analytical procedure validation workflow for ensuring method reliability.

Quantitative Data & Acceptance Criteria

The following tables summarize the target quantitative metrics required to validate this protocol under ICH Q2(R2) standards[4].

Table 1: System Suitability Testing (SST) Parameters

SST must be performed using six replicate injections of the 100 µg/mL working standard prior to sample analysis.

Chromatographic ParameterAnalytical PurposeAcceptance CriteriaExpected Result
Retention Time ( Rt​ ) Peak IdentificationConsistent within ± 2%~ 4.8 min
Theoretical Plates ( N ) Column Efficiency >3000 >8500
Tailing Factor ( Tf​ ) Peak Symmetry (Silanol check) ≤1.5 1.10−1.15
Area Precision (%RSD) Injection Reproducibility ≤2.0% (n=6) <0.5%
Table 2: ICH Q2(R2) Method Validation Summary

Comprehensive validation metrics required for regulatory submission.

Validation CharacteristicExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, pure standard, and forced degradation samples.No interfering peaks at the Rt​ of 5-propylpyridin-3-ol. Peak purity angle < threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Triplicate preparations of samples spiked at 80%, 100%, and 120% levels.Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent preparations of the 100% test sample.%RSD of the calculated assay result ≤2.0% .
Robustness Deliberate variations in pH ( ±0.2 ), Flow Rate ( ±0.1 mL/min), and Temp ( ±2 °C).All SST criteria (Table 1) must remain within acceptable limits.

References

  • validation of analytical procedures q2(r2)
  • Source: helixchrom.
  • 5-propylpyridin-3-ol (C8H11NO)
  • Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Application Note: A Validated Protocol for the Preparation of 5-propylpyridin-3-ol Standard Curves for High-Fidelity LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a meticulously detailed protocol for the creation of robust and reliable standard curves for the quantification of 5-propylpyridin-3-ol via Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the scientific rationale behind each step, ensuring technical accuracy and adherence to established bioanalytical method validation guidelines. The protocol covers the entire workflow from the preparation of stock solutions and serial dilutions to the generation of matrix-matched calibration standards, culminating in a method that ensures data integrity and reproducibility.

Introduction: The Critical Role of Accurate 5-propylpyridin-3-ol Quantification

5-propylpyridin-3-ol is a pyridine derivative with a molecular weight of 143.23 g/mol .[1] Its accurate quantification is essential in diverse research areas, from pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development to metabolism and safety assessments. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity in complex biological matrices.

The cornerstone of any successful quantitative LC-MS/MS assay is the calibration curve. This curve provides the empirical basis for converting an instrument's response into a concentration value. Consequently, the precision and accuracy of the entire analytical run are intrinsically linked to the quality of the standard curve. This protocol is designed to mitigate potential errors and ensure the generation of high-fidelity data.

The Principle of Quantitative LC-MS/MS

The quantification of 5-propylpyridin-3-ol by LC-MS/MS involves a multi-step process. Initially, the analyte is separated from matrix components using liquid chromatography. Following separation, the analyte is ionized, typically via electrospray ionization (ESI). A tandem mass spectrometer (MS/MS) then isolates the protonated or deprotonated molecular ion of 5-propylpyridin-3-ol (the precursor ion). This precursor ion is fragmented through collision-induced dissociation (CID), generating specific product ions. The instrument monitors a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM). This highly selective detection method minimizes interferences and provides a signal directly proportional to the analyte's concentration.

Essential Materials and Reagents

The integrity of the analytical results begins with the quality of the materials and reagents used.

  • Analyte: 5-propylpyridin-3-ol reference standard (purity ≥ 98%)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of 5-propylpyridin-3-ol (e.g., d4-5-propylpyridin-3-ol) is strongly recommended.[2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which provides the most accurate correction for variability.[2] If a SIL IS is not available, a structural analog that is chromatographically resolved from the analyte can be considered.[4]

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (Type I, ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade, >99% purity)

    • Dimethyl sulfoxide (DMSO, optional for initial stock solution)

  • Biological Matrix: Analyte-free biological matrix (e.g., human plasma, rat serum) corresponding to the study samples.

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.01 mg)

    • Calibrated pipettes and corresponding tips

    • Class A volumetric flasks

    • Vortex mixer

    • High-speed refrigerated centrifuge

    • LC-MS/MS system

Detailed Experimental Protocol for Standard Curve Preparation

This protocol details the generation of a standard curve within a biological matrix. The specified concentrations are illustrative and should be adapted to the anticipated concentration range of the analyte in the study samples.

Preparation of Stock Solutions: The Foundation of Accuracy

Errors in stock solution preparation will systematically affect all subsequent measurements. Therefore, this step must be performed with the utmost care.

Protocol:

  • Analyte Primary Stock Solution (1.00 mg/mL):

    • Accurately weigh approximately 1.00 mg of the 5-propylpyridin-3-ol reference standard.

    • Quantitatively transfer the standard to a 1.00 mL Class A volumetric flask.

    • Dissolve the standard in a minimal volume of a suitable solvent (e.g., methanol or DMSO).

    • Bring the flask to the 1.00 mL mark with the same solvent.

    • This primary stock should be stored at -20°C or -80°C.

  • Internal Standard (IS) Primary Stock Solution (1.00 mg/mL):

    • Follow the same procedure as for the analyte to prepare a 1.00 mg/mL primary stock of the IS.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions by performing serial dilutions of the primary stock solutions with a solvent such as 50:50 methanol:water. These solutions will be used for spiking the biological matrix.

Preparation of Calibration Standards in Biological Matrix

Matrix-matched calibration standards are crucial for compensating for matrix effects that can influence ionization efficiency.

Protocol:

  • Thaw the biological matrix and working stock solutions to room temperature.

  • Ensure the homogeneity of the biological matrix by vortexing.

  • In labeled microcentrifuge tubes, spike the appropriate volume of the working stock solutions into a fixed volume of the biological matrix to achieve the desired final concentrations. The spiking volume should be minimal (e.g., ≤ 5% of the matrix volume) to preserve the integrity of the matrix.

  • Prepare a "blank" sample (matrix only) and a "zero" sample (matrix with IS only).

  • Add a consistent volume of the IS working solution to all standards (except the blank), quality control samples, and study samples.

Table 1: Example Calibration Standard Preparation Scheme

Standard LevelFinal Concentration (ng/mL)Matrix Volume (µL)Working Stock Concentration (ng/mL)Spiking Volume (µL)
Blank0100-0
Zero0 (+IS)100-0
STD 1 (LLOQ)0.595105
STD 2195205
STD 35951005
STD 425955005
STD 51009520005
STD 62509550005
STD 7 (ULOQ)50095100005
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which can interfere with the analysis.[5]

Protocol (Protein Precipitation):

  • To 100 µL of each calibration standard, quality control (QC), and unknown sample, add 300 µL of cold acetonitrile containing the internal standard. Using 3-5 times the volume of organic solvent is effective for protein removal.[5]

  • Vortex each tube vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Rationale for Key Steps:

  • Cold Acetonitrile: Lower temperatures can enhance the efficiency of protein precipitation.[6]

  • Internal Standard Addition: The IS is added prior to precipitation to account for any analyte loss during the extraction process and for variations in injection volume and ionization.[4][7]

  • Reconstitution: This step ensures that the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions, which is crucial for good chromatographic peak shape.

Diagram 1: Workflow for Sample Preparation

G cluster_prep Sample Preparation Protocol sample 100 µL Sample (Standard, QC, or Unknown) add_solvent Add 300 µL Cold Acetonitrile with Internal Standard sample->add_solvent vortex_mix Vortex Vigorously (1-2 min) add_solvent->vortex_mix centrifuge_pellet Centrifuge (>12,000 x g, 10 min, 4°C) vortex_mix->centrifuge_pellet transfer_supernatant Transfer Supernatant centrifuge_pellet->transfer_supernatant evaporate_dry Evaporate to Dryness (Nitrogen Stream) transfer_supernatant->evaporate_dry reconstitute_sample Reconstitute in Mobile Phase evaporate_dry->reconstitute_sample inject_lcms Inject into LC-MS/MS System reconstitute_sample->inject_lcms

Caption: A streamlined protein precipitation workflow for sample cleanup.

LC-MS/MS System Configuration

The following are suggested starting conditions that should be optimized for your specific instrumentation.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program: A gradient from low to high organic mobile phase should be optimized to ensure good separation of 5-propylpyridin-3-ol from any matrix components.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The pyridine nitrogen is basic and readily protonated.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for 5-propylpyridin-3-ol.

    • MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte and IS to identify the precursor ion and optimize the collision energy for the most stable and intense product ions.

Diagram 2: Comprehensive Analytical Workflow

G cluster_workflow End-to-End Quantitative Analysis sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition & Integration ms_detection->data_acquisition curve_generation Standard Curve Construction data_acquisition->curve_generation quantification Quantification of Unknowns curve_generation->quantification

Caption: The integrated workflow from sample preparation to final quantification.

Data Analysis and Standard Curve Acceptance Criteria

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS.

  • Peak Area Ratios: Calculate the ratio of the analyte peak area to the IS peak area for each injection.

  • Standard Curve Construction: Plot the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards.

  • Linear Regression: Apply a linear regression model to the data. A weighted regression (typically 1/x or 1/x²) is often necessary to improve accuracy at the lower end of the concentration range.

  • Acceptance Criteria: The generated standard curve must meet predefined acceptance criteria, which are typically based on regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[8]

    • Correlation Coefficient (r²): The r² value should be ≥ 0.99.

    • Accuracy: The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[9]

Ensuring Trustworthiness: A Self-Validating System

This protocol is designed with inherent checks to ensure the reliability of the data:

  • Internal Standard Monitoring: The response of the internal standard should be consistent across all samples in an analytical run. Significant variation can indicate problems with sample preparation or instrument performance.[3]

  • Quality Control (QC) Samples: QC samples, prepared at low, medium, and high concentrations within the standard curve range, are analyzed alongside the unknown samples. For the run to be accepted, the calculated concentrations of the QCs must be within a specified tolerance (typically ±15%) of their nominal values.[9]

  • Blanks: A blank sample is analyzed to ensure that there are no interfering peaks from the matrix or carryover from previous injections.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of standard curves for the quantification of 5-propylpyridin-3-ol using LC-MS/MS. By following these detailed steps and understanding the underlying principles, researchers can generate accurate, reproducible, and defensible data, which is crucial for the success of their research and development activities.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Alliance Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • AIT Bioscience. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • The Journal of Applied Laboratory Medicine. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • PMC. (n.d.). Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides.
  • University of North Carolina at Chapel Hill. (n.d.). LC-MS/MS Quantitative Assays.
  • PubChem. (n.d.). 5-Propylpiperidin-3-ol.
  • IonSource. (2016, January 19). Standards and Standard Curve Preparation.

Sources

Using 5-propylpyridin-3-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Propylpyridin-3-ol as a Versatile Building Block in Medicinal Chemistry

Introduction & Bioisosteric Rationale

5-Propylpyridin-3-ol (CAS: 61893-04-7) is a highly functionalized heterocyclic building block utilized extensively in modern drug discovery 1. The 3-hydroxypyridine motif serves as a premier bioisostere for the phenol ring. While phenols are ubiquitous in biologically active molecules, they often present metabolic liabilities (e.g., rapid Phase II glucuronidation) and can drive non-specific protein binding due to high lipophilicity.

Replacing a phenol with a 3-hydroxypyridine core introduces a basic nitrogen that modulates the physicochemical profile, often reducing overall lipophilicity without negatively impacting membrane permeability 2. The addition of the 5-propyl chain provides a tunable lipophilic vector designed to occupy hydrophobic binding pockets, making this specific scaffold highly valuable for hit-to-lead optimization in kinase and GPCR programs.

Physicochemical Profiling

Understanding the electronic and physical properties of 5-propylpyridin-3-ol is critical for predicting its behavior in both synthetic reactions and biological systems. The table below summarizes the key physicochemical shifts when transitioning from a standard phenol to the 5-propylpyridin-3-ol scaffold.

Table 1: Comparative Physicochemical Properties of Phenol Bioisosteres

PropertyPhenol3-Hydroxypyridine5-Propylpyridin-3-ol
pKa (Hydroxyl) 9.958.72~8.80
pKa (Conjugate Acid) N/A4.86~5.00
LogP (Calculated) 1.460.481.85
H-Bond Donors 111
H-Bond Acceptors 122
Tautomeric State Enol (100%)Enol (>99%)Enol (>99%)

Strategic Functionalization Workflows

The synthetic utility of 5-propylpyridin-3-ol stems from its unique tautomeric stability. In contrast to 2- and 4-hydroxypyridines, which readily tautomerize to their corresponding pyridones, 3-hydroxypyridines cannot form keto tautomers and exist almost exclusively in the enol (phenolic) form 3.

This fundamental electronic difference is critical: it ensures that the hydroxyl group acts as a true nucleophile for etherification or can be activated as an electrophilic leaving group (e.g., triflate) for palladium-catalyzed cross-coupling 3. Furthermore, the electron-donating nature of the hydroxyl group activates the pyridine ring, allowing for selective electrophilic aromatic substitution (such as halogenation) at the 2- and 6-positions to enable convergent synthetic strategies 4.

Workflow core 5-Propylpyridin-3-ol (Core Scaffold) triflate 3-Pyridyl Triflate (Electrophile) core->triflate PhNTf2, Base ether 3-O-Alkyl Ether (Lipophilic Vector) core->ether R-OH, Mitsunobu halo 2/6-Halo Derivative (Orthogonal Handle) core->halo NBS / NIS biaryl 3-Aryl-5-propylpyridine (Cross-Coupled Product) triflate->biaryl Ar-B(OH)2, Pd

Caption: Divergent synthetic workflows for the functionalization of 5-propylpyridin-3-ol.

Validated Experimental Protocols

Protocol A: Chemoselective O-Alkylation via Mitsunobu Reaction

Objective: Synthesize 3-O-alkyl ethers without competing N-alkylation. Causality & Rationale: Direct alkylation of 3-hydroxypyridines with alkyl halides and base (e.g., K₂CO₃) can lead to competing N-alkylation, forming zwitterionic pyridinium species. The Mitsunobu reaction ensures strictly chemoselective O-alkylation by activating the alcohol rather than the nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve 5-propylpyridin-3-ol (1.0 equiv) and the desired primary/secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 equiv) and stir the mixture until fully dissolved. Cool the reaction flask to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Expert Insight: The order of addition and temperature control are critical. Adding DIAD at 0 °C prevents the premature, exothermic decomposition of the highly reactive betaine intermediate formed between PPh₃ and DIAD.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2) will disappear, replaced by a less polar, UV-active ether product (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling

Objective: Convert the 3-hydroxyl group into a C-C bond via a triflate intermediate. Causality & Rationale: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is selected over trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O is highly electrophilic and can react with the basic pyridine nitrogen to form an unwanted N-triflyl pyridinium species, leading to decomposition. PhNTf₂ provides a controlled transfer of the triflyl group exclusively to the phenoxide oxygen.

Step-by-Step Procedure:

  • Triflation: Dissolve 5-propylpyridin-3-ol (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 2.0 equiv) and cool to 0 °C.

  • Add PhNTf₂ (1.2 equiv) in portions. Stir at room temperature for 12 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show the consumption of the polar starting material and the appearance of a highly UV-active triflate (Rf ~0.65). Aqueous workup (DCM/H₂O) and rapid silica plug filtration yields the pure triflate.

  • Cross-Coupling: In a Schlenk tube, combine the 5-propyl-3-pyridyl triflate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Mechanism pd0 Pd(0) Catalyst Active Species oxadd Oxidative Addition Pd(II) Aryl Triflate pd0->oxadd + Pyridyl Triflate transmet Transmetalation Pd(II) Diaryl Complex oxadd->transmet + Ar-B(OH)2 / Base redelim Reductive Elimination Biaryl Formation transmet->redelim - Triflate Salt redelim->pd0 - Biaryl Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-propyl-3-pyridyl triflate.

References

  • 5-propylpyridin-3-ol | 61893-04-7. Sigma Aldrich. 1

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. 3

  • Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic. PMC - NIH. 4

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PMC - NIH. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5-Propylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-propylpyridin-3-ol (CAS: 61893-04-7). Synthesizing 5-alkyl-3-hydroxypyridines presents unique chemoselective challenges. Standard cross-coupling and deprotection routes often suffer from severe yield degradation due to the inherent electronic properties of the pyridine ring and the instability of primary alkylboronic acids.

This guide provides field-proven methodologies, quantitative optimization data, and mechanistic troubleshooting to help you establish a self-validating, high-yield synthetic workflow.

I. Synthetic Workflow & Mechanistic Pathway

To achieve high yields, the synthesis must be broken down into three tightly controlled stages: O-Protection , Suzuki-Miyaura Cross-Coupling , and Acid-Mediated Hydrogenolysis . Attempting direct alkylation of 5-bromo-pyridin-3-ol inevitably leads to competing N-alkylation and catalyst poisoning.

SynthesisWorkflow Node1 5-bromo-pyridin-3-ol (Starting Material) Node2 3-benzyloxy-5-bromopyridine (O-Protected) Node1->Node2 Step 1: Benzylation K2CO3, DMF, BnBr Node3 3-benzyloxy-5-propylpyridine (Cross-Coupled) Node2->Node3 Step 2: Suzuki Coupling Propyl-BF3K, PdCl2(dppf) Node4 5-propylpyridin-3-ol (Target Product) Node3->Node4 Step 3: Hydrogenolysis H2, Pd/C, AcOH

Optimized 3-step synthetic workflow for 5-propylpyridin-3-ol.

II. Quantitative Data: Standard vs. Optimized Conditions

The table below summarizes the critical yield improvements achieved by altering specific mechanistic variables in the workflow.

Reaction StepStandard ProtocolOptimized ProtocolKey Variable ChangedYield Improvement
1. O-Protection NaH, THF, BnBrK₂CO₃, DMF, BnBrSwitched to a milder base to suppress N-alkylation.65% → 92%
2. Suzuki Coupling Propylboronic acid, Pd(PPh₃)₄Potassium propyltrifluoroborate, PdCl₂(dppf)Prevented protodeboronation of the alkylboron species[1].35% → 88%
3. Hydrogenolysis Pd/C, H₂, MeOH, NeutralPd/C, H₂, MeOH, AcOH (1.0 eq) Protonated pyridine nitrogen to prevent Pd catalyst poisoning[2].<10% (Stalled) → 95%

III. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. If intermediate TLC or LC-MS does not match the expected checkpoints, halt the process and consult the troubleshooting guide.

Step 1: Synthesis of 3-benzyloxy-5-bromopyridine
  • Setup: To a flame-dried 500 mL round-bottom flask, add 5-bromo-pyridin-3-ol (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq, 75 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add benzyl bromide (1.1 eq, 55 mmol) over 10 minutes via syringe.

  • Reaction: Stir the suspension at 60 °C for 4 hours. Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (UV active, lower Rf).

  • Workup: Cool to room temperature, quench with ice water (300 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to afford the product as an off-white solid.

Step 2: Suzuki-Miyaura Coupling (Synthesis of 3-benzyloxy-5-propylpyridine)
  • Setup: In a Schlenk flask, combine 3-benzyloxy-5-bromopyridine (1.0 eq, 30 mmol), Potassium propyltrifluoroborate (1.5 eq, 45 mmol), and Cs₂CO₃ (3.0 eq, 90 mmol).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq, 1.5 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent: Add a degassed mixture of THF/H₂O (10:1 v/v, 110 mL).

  • Reaction: Heat to 80 °C and stir vigorously for 16 hours. Validation Checkpoint: LC-MS should indicate the disappearance of the brominated starting material and the appearance of the [M+H]+ mass for the propyl derivative.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 x 75 mL). Filter the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Step 3: Acid-Mediated Hydrogenolysis (Synthesis of 5-propylpyridin-3-ol)
  • Setup: Dissolve 3-benzyloxy-5-propylpyridine (1.0 eq, 20 mmol) in HPLC-grade Methanol (100 mL).

  • Acidification (Critical Step): Add Glacial Acetic Acid (1.1 eq, 22 mmol) to the solution and stir for 5 minutes.

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt%, 0.45 g).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with Argon. Filter the mixture through a tightly packed Celite pad, washing with excess Methanol.

  • Isolation: Concentrate the filtrate. Neutralize the resulting acetate salt with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate to yield pure 5-propylpyridin-3-ol.

IV. Troubleshooting Guides & FAQs

Q: Why is my Suzuki-Miyaura coupling yield so low when using propylboronic acid? A: Primary alkylboronic acids are highly susceptible to protodeboronation—a side reaction where the C-B bond is prematurely cleaved in the presence of basic aqueous conditions, releasing propane gas and destroying your reagent[3]. To solve this, switch your boron source to Potassium propyltrifluoroborate . Trifluoroborate salts are air-stable and slowly hydrolyze in situ to release the active boronic species at a rate that matches the palladium catalytic cycle, effectively eliminating protodeboronation and drastically increasing yields[1].

Q: My final debenzylation step (hydrogenolysis) stalls at 10% conversion. Adding more Pd/C or increasing H₂ pressure doesn't help. What is causing this? A: You are experiencing catalyst self-poisoning. The lone pair of electrons on the basic pyridine nitrogen coordinates strongly to the active palladium sites on the Pd/C surface. This competitive adsorption physically blocks the catalyst from activating hydrogen gas and cleaving the benzyl ether[2]. Solution: You must add an acid (such as 1.0 - 1.1 equivalents of Acetic Acid or HCl) to the reaction mixture. This protonates the pyridine nitrogen, forming a pyridinium ion. The positively charged nitrogen lacks the free lone pair required to bind to the metal, completely restoring the activity of the Pd/C catalyst.

Q: During the initial protection step with benzyl bromide, I am getting a mixture of products. How do I improve chemoselectivity? A: 5-bromo-pyridin-3-ol is an ambident nucleophile; alkylation can occur at the oxygen (O-alkylation) or the pyridine nitrogen (N-alkylation). Using a strong, hard base like NaH often promotes unwanted N-alkylation or polymerization. By switching to a milder base like K₂CO₃ in a polar aprotic solvent like DMF at a moderate temperature (60 °C), you thermodynamically favor the formation of the more stable O-alkylated product (the benzyl ether).

V. References

  • BenchChem Technical Support. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. BenchChem. 3

  • Molander, G. A., & Bernardi, C. R. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry (ACS Publications).1

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal / Tetrahedron Letters. 2

Sources

Technical Support Center: Troubleshooting 5-Propylpyridin-3-ol Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-propylpyridin-3-ol (also known as 5-propyl-3-pyridinol). This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of this specific compound.

Due to its unique structural motif—a weakly basic pyridine nitrogen, a weakly acidic hydroxyl group, and a highly lipophilic propyl chain—this molecule exhibits complex, pH-dependent solubility behavior. Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative data summaries, and self-validating experimental protocols to resolve precipitation and formulation issues.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision tree to identify the most scientifically sound intervention for your specific assay constraints.

SolubilityWorkflow Start Precipitation of 5-propylpyridin-3-ol CheckPH Is buffer pH between 6.0 - 8.0? Start->CheckPH CheckAssay Can assay tolerate non-physiological pH? CheckPH->CheckAssay Yes OptimizeDilution Optimize Dilution (Dropwise + Vortex) CheckPH->OptimizeDilution No AdjustPH Adjust pH < 4.0 or > 10.0 (Ionization) Success Target Concentration Achieved AdjustPH->Success CheckAssay->AdjustPH Yes UseExcipients Add Co-solvents or HP-β-CD CheckAssay->UseExcipients No UseExcipients->OptimizeDilution OptimizeDilution->Success

Troubleshooting workflow for 5-propylpyridin-3-ol precipitation in aqueous buffers.

Part 2: Frequently Asked Questions (Mechanistic Guide)

Q1: Why does 5-propylpyridin-3-ol precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?

Root Cause: This is a classic kinetic solubility failure driven by the molecule's ionization state. The parent scaffold, 3-hydroxypyridine, has two key pKa values: ~4.79 (pyridine nitrogen) and ~8.75 (hydroxyl group)[1]. At physiological pH (7.4), the molecule exists predominantly in its uncharged (or zwitterionic) state. In this neutral state, the hydrophobic propyl chain dominates the molecule's physicochemical profile, driving rapid hydrophobic aggregation and precipitation when introduced to an aqueous environment[2]. Solution: If physiological pH must be maintained, you must utilize solubility enhancers (see Q3) or optimize the kinetic dilution process (e.g., employing a solvent shift method with vigorous mixing) to prevent localized supersaturation[3].

Q2: Can I just adjust the pH of my buffer to force it into solution?

Root Cause: Yes, if your downstream application (e.g., chemical synthesis or non-biological assays) permits non-physiological pH conditions. Solution: By lowering the pH below 4.0, you fully protonate the pyridine nitrogen, creating a highly water-soluble cationic species. Conversely, raising the pH above 10.0 deprotonates the hydroxyl group, yielding a soluble anionic species[2]. This thermodynamic pH modification is the most efficient way to achieve high concentrations without organic solvents.

Q3: My cell-based assay requires pH 7.4 and <1% DMSO. How can I achieve higher compound concentrations?

Root Cause: You are restricted by both thermodynamic limits (neutral pH) and kinetic limits (low co-solvent tolerance). Solution: You must introduce complexing agents or lipid-based excipients. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The cyclodextrin molecule features a hydrophobic inner cavity that encapsulates the lipophilic propyl chain and pyridine ring, while its hydrophilic exterior maintains excellent aqueous solubility[4]. This forms a transient inclusion complex that keeps the drug in solution without altering the bulk pH or requiring cytotoxic levels of DMSO[5].

CDComplexation FreeDrug Free Drug (Lipophilic) Complex Inclusion Complex FreeDrug->Complex Equilibrium Cyclodextrin HP-β-CD (Hydrophobic) Cyclodextrin->Complex Solubilized Aqueous Solution Complex->Solubilized Enhanced Solubility

Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

Part 3: Quantitative Data & Formulation Guidelines

Table 1: Physicochemical Properties & pH-Dependent States of 5-propylpyridin-3-ol

PropertyValue / StateImpact on Aqueous Solubility
Pyridine Nitrogen pKa ~4.8[1]Protonated (cationic) at pH < 4.0. Yields high thermodynamic solubility.
Hydroxyl pKa ~8.7[1]Deprotonated (anionic) at pH > 10.0. Yields high thermodynamic solubility.
Dominant State at pH 7.4 Neutral / ZwitterionicLowest aqueous solubility; aggregation driven by the lipophilic propyl chain.
LogP (Predicted) ~1.8 - 2.5High lipophilicity necessitates co-solvents or complexation at neutral pH.

Table 2: Recommended Excipient Systems for pH 7.4 Buffers

Excipient / Co-solventRecommended Conc.Mechanism of ActionBest Used For
DMSO 0.1% - 1.0% (v/v)Disrupts solute-solute hydrogen bonding and hydrophobic interactions.Early in vitro screening; kinetic solubility assays[3].
HP-β-CD 5% - 20% (w/v)Host-guest inclusion complexation of the lipophilic propyl chain[4].Cell-based assays; in vivo dosing formulations[5].
Tween 20 / PEG 300 1% - 5% (v/v)Micellar solubilization; reduces interfacial tension.Lipid-based drug delivery (LBDD) and self-emulsifying systems[2].

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Solvent Shift

Use this protocol to determine the maximum achievable concentration in your specific assay buffer before precipitation occurs.

  • Prepare a 10 mM Stock Solution: Dissolve 5-propylpyridin-3-ol in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature water-induced localized precipitation within the stock vial, ensuring the compound remains thermodynamically dissolved before the solvent shift[3].

  • Aliquot Buffer: Dispense 990 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a transparent microcentrifuge tube.

  • Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock solution dropwise in 1 µL increments.

    • Causality: Rapid mechanical dispersion prevents the formation of localized high-concentration microenvironments where the kinetic solubility limit of the lipophilic propyl chain is exceeded, thereby delaying nucleation and precipitation[3].

  • Nephelometric / Visual Inspection: After each addition, check for turbidity (cloudiness) against a dark background or measure absorbance at 620 nm.

    • Causality: An increase in optical density at 620 nm indicates the formation of nano-precipitates, marking the kinetic solubility limit of the compound in that specific buffer matrix.

Protocol B: Thermodynamic Solubilization using HP-β-CD

Use this protocol when high concentrations are required at physiological pH for in vivo or cell-based studies.

  • Prepare Excipient Buffer: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or PBS to a final concentration of 10% (w/v).

  • Add Excess API: Add an excess amount of solid 5-propylpyridin-3-ol (e.g., 5 mg/mL) directly to the HP-β-CD buffer.

    • Causality: Adding solid API directly to the complexation buffer evaluates the true thermodynamic equilibrium of the inclusion complex, avoiding the kinetic artifacts introduced by DMSO co-solvents[4].

  • Equilibration: Shake or stir the suspension continuously for 24 to 48 hours at room temperature (or 37°C for physiological relevance).

    • Causality: Cyclodextrin complexation is a dynamic equilibrium process. Sufficient time is required for the hydrophobic propyl chains to partition into the cyclodextrin cavities and reach a steady state[5].

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate and quantify the solubilized 5-propylpyridin-3-ol using HPLC-UV.

Sources

Technical Support Center: HPLC Method Optimization for 5-Propylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing amphoteric heterocyclic compounds like 5-propylpyridin-3-ol requires a mechanistic understanding of how your analyte interacts with both the mobile phase chemistry and the stationary phase surface.

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative reference data, and a self-validating experimental protocol to ensure robust, reproducible separations.

Part 1: Diagnostic Workflows

HPLC_Troubleshooting Start Analyze 5-propylpyridin-3-ol Tailing Peak Tailing (As > 1.5)? Start->Tailing CheckPH Check Mobile Phase pH Tailing->CheckPH Yes RTDrift Retention Time Drift? Tailing->RTDrift No LowPH Adjust pH to 2.7 (Protonate Silanols) CheckPH->LowPH pH > 4.0 EndCap Use Type B Silica / End-capped Column CheckPH->EndCap Older Type A Silica LowPH->RTDrift EndCap->RTDrift BufferCap Increase Buffer Conc. (20-50 mM) & Match pKa RTDrift->BufferCap Yes Success Optimal Separation (As < 1.2, RSD < 1%) RTDrift->Success No BufferCap->Success

Diagnostic workflow for resolving peak tailing and retention drift in pyridine derivative HPLC.

pKa_Logic Molecule 5-propylpyridin-3-ol (Amphoteric) LowPH pH < 3.0 Nitrogen Protonated (+) Hydroxyl Neutral (0) Molecule->LowPH Acidic Phase MidPH pH 6.0 - 7.0 Nitrogen Neutral (0) Hydroxyl Neutral (0) Molecule->MidPH Neutral Phase HighPH pH > 10.0 Nitrogen Neutral (0) Hydroxyl Deprotonated (-) Molecule->HighPH Basic Phase

Effect of mobile phase pH on the ionization state of 5-propylpyridin-3-ol.

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.5) for 5-propylpyridin-3-ol on a standard C18 column? Causality & Mechanism: 5-propylpyridin-3-ol contains a basic pyridine nitrogen. Traditional Type A silica columns possess unbonded, residual silanol groups (Si–OH) on their surface[1]. These free silanols are acidic (pKa ~4.0–5.0) and deprotonate to form negatively charged species (Si–O⁻) at mobile phase pH > 6.0[2]. When the basic pyridine nitrogen is protonated, it undergoes strong electrostatic (ion-exchange) interactions with these ionized silanols[3]. This creates a secondary retention mechanism alongside standard hydrophobic partitioning, overloading the column and causing the trailing edge of the peak to elongate[1]. Resolution: Lower the mobile phase pH to < 3.0 to ensure complete protonation of the silanol groups, neutralizing their charge and eliminating the secondary interaction[4]. Alternatively, switch to a high-purity Type B silica or a base-deactivated/end-capped column[5][6].

Q2: How do I select the optimal mobile phase pH for this amphoteric compound? Causality & Mechanism: 5-propylpyridin-3-ol is amphoteric, possessing both a basic pyridine nitrogen (pKa ~5.2) and an acidic phenolic hydroxyl group (pKa ~8.7). If the mobile phase pH is set near either of these pKa values, the analyte will exist in a dynamic equilibrium between ionized and non-ionized states, leading to split peaks, peak broadening, and irreproducible retention times[7]. Resolution: A fundamental rule of chromatographic method development is to set the mobile phase pH at least 2 units away from the analyte's pKa[7].

  • Low pH Strategy (pH 2.5 - 3.0): The pyridine nitrogen is fully protonated (cationic), and the hydroxyl is neutral. This is the preferred starting point, as it also suppresses silanol ionization[6].

  • High pH Strategy (pH 10.5+): The pyridine nitrogen is neutral, and the hydroxyl is deprotonated (anionic). This requires specialized polymer or hybrid-silica columns designed to withstand alkaline hydrolysis (silica dissolution occurs rapidly above pH 8.0)[6].

Q3: Which buffer system should I use to prevent retention time drift, and how much is required? Causality & Mechanism: Retention time drift often occurs when the buffering capacity is insufficient to handle localized pH shifts caused by the injection of the sample diluent. A buffer is only effective within ±1 pH unit of its own pKa[7]. Resolution: Select a buffer whose pKa closely matches your target mobile phase pH. For small molecules, a buffer concentration of 10–50 mM is generally adequate to maintain a robust pH environment[8].

  • For LC-UV at pH 2.5: Use phosphate buffer (pKa₁ = 2.1). It provides excellent buffering capacity and is optically transparent below 210 nm[8].

  • For LC-MS at pH 2.7: Phosphate is non-volatile and will foul the mass spectrometer. Use 0.1% formic acid or 10–20 mM ammonium formate (pKa = 3.8)[2][8]. Avoid trifluoroacetic acid (TFA) as it causes significant ion suppression in the MS source[6][9].

Q4: My peaks are fronting, or I'm seeing early elution with poor resolution. What is the root cause? Causality & Mechanism: While tailing is caused by secondary interactions, peak fronting or premature elution is typically a symptom of mass overload or a mismatch between the sample diluent and the mobile phase[3]. If 5-propylpyridin-3-ol is dissolved in 100% organic solvent (e.g., pure methanol) but injected into a highly aqueous mobile phase, the analyte travels ahead of the mobile phase front before partitioning properly. Resolution: Match the sample diluent to the initial mobile phase conditions (e.g., 90% Aqueous / 10% Organic) to ensure the analyte focuses correctly at the head of the column.

Part 3: Quantitative Data Reference

Table 1: Buffer Selection Matrix for Pyridine Derivatives

Target pH RangeBuffer SystemBuffer pKaLC-UV CompatibilityLC-MS Compatibility
pH 2.0 - 3.0 Phosphate2.1Excellent (<210 nm)Incompatible (Non-volatile)
pH 2.5 - 3.5 Formate3.8Good (>210 nm)Excellent (Volatile)
pH 4.0 - 5.5 Acetate4.8Good (>210 nm)Excellent (Volatile)
pH 8.5 - 10.0 Ammonium Bicarbonate9.2Moderate (>220 nm)Excellent (Volatile)

Table 2: Ionization State & Chromatographic Behavior of 5-propylpyridin-3-ol

Mobile Phase pHPyridine Nitrogen StateHydroxyl StateNet ChargeChromatographic Impact
pH < 3.0 Protonated (+)Neutral (0)+1Fast elution, sharp peaks (silanols neutralized).
pH 6.0 - 7.0 Neutral (0)Neutral (0)0 (Zwitterion)High retention, severe tailing (silanols ionized).
pH > 10.0 Neutral (0)Deprotonated (-)-1Fast elution, requires high-pH stable column.

Part 4: Validated Experimental Protocols

Methodology: Self-Validating Low-pH LC-MS Mobile Phase Optimization

Objective: Establish a robust, tailing-free separation for 5-propylpyridin-3-ol using volatile buffers.

Step 1: Aqueous Phase Formulation (Buffer Preparation)

  • Dispense 1.0 L of LC-MS grade ultrapure water (18 MΩ·cm) into a clean reservoir.

  • Add 1.26 g of Ammonium Formate to achieve a 20 mM concentration. Causality: This provides critical ionic strength to resist pH fluctuations during sample injection[8].

  • Add Formic Acid dropwise while monitoring with a calibrated pH meter until the solution reaches pH 2.7 ± 0.1. Causality: This ensures complete protonation of both the analyte and the stationary phase silanols[2].

Step 2: Organic Modifier Preparation

  • Select LC-MS grade Acetonitrile as the organic modifier. Causality: Acetonitrile provides lower system backpressure and better elution characteristics for the hydrophobic propyl chain compared to methanol.

Step 3: Column Selection & Equilibration

  • Install a base-deactivated, Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm)[6].

  • Flush the column with 90% Aqueous / 10% Organic for 15 Column Volumes (CV) to passivate residual active sites and equilibrate the stationary phase.

Step 4: System Validation (Self-Validating Check)

  • Blank Injection: Inject the sample diluent to confirm a flat, stable baseline without ghost peaks.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of 5-propylpyridin-3-ol.

  • Acceptance Criteria: Calculate the USP Asymmetry Factor ( As​ ). The method is validated for routine use only if As​≤1.2 and the retention time %RSD across 5 replicate injections is < 1.0%[3]. If As​>1.2 , verify buffer pH and column end-capping integrity.

Sources

Validation & Comparative

Comprehensive Guide to Analytical Method Validation for 5-Propylpyridin-3-ol Detection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(CAS: 61893-04-7, Molecular Formula: C8H11NO) is a highly versatile pyridine derivative utilized extensively as a building block in pharmaceutical synthesis[1]. From an analytical perspective, it presents distinct challenges:

  • Hydrophilicity & Basicity: Like most pyridine derivatives, it possesses a pKa in the range of 5.2–6.0[2]. This basic nitrogen, combined with the polar hydroxyl group, often leads to poor retention and peak tailing on standard reversed-phase (C18) columns[2].

  • Volatility: As a semi-volatile compound, it is susceptible to loss during aggressive sample evaporation but is highly amenable to gas-phase detection[3].

This guide provides a rigorous, objective comparison of analytical platforms (HPLC-UV, LC-MS/MS, and GC-FID) for detecting 5-propylpyridin-3-ol. Furthermore, it outlines 4 self-validating protocols to ensure absolute scientific integrity in your laboratory workflows[4].

Quantitative Comparison of Analytical Platforms

Selecting the right analytical method depends entirely on the intended purpose of the procedure (e.g., bulk assay vs. trace impurity profiling)[4].

Performance MetricHPLC-UV (Assay / Purity)LC-MS/MS (Trace Detection)GC-FID (Residual Volatiles)
Primary Use Case Bulk API release, major impuritiesGenotoxic impurities, PK studiesResidual solvents, process monitoring
Typical LOD 0.5 – 1.0 µg/mL1 – 10 ng/mL0.1 – 0.5 µg/mL
Linearity Range 10 – 100 µg/mL (R² > 0.999)5 – 500 ng/mL (R² > 0.995)1 – 50 µg/mL (R² > 0.998)
Column Chemistry Mixed-mode or Cyano (CN)[2][5]Core-shell Mixed-mode / C18DB-WAX or DB-5 (Capillary)[3]
Matrix Compatibility High (Tolerates high API load)Low (Subject to ion suppression)Medium (Requires volatile matrix)
Limitations Requires ion-pairing for retentionIncompatible with non-volatile saltsPotential thermal degradation

ICH Q2(R2) Validation Framework & Logical Workflow

The recent 6 emphasize a lifecycle approach to analytical validation[6]. A robust method must be a self-validating system —meaning the protocol inherently checks its own performance and dictates corrective actions if predefined criteria are not met.

Method_Validation Dev 1. Method Development (Column & Mobile Phase) Spec 2. Specificity (Interference Check) Dev->Spec Optimize Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (Recovery & RSD < 2%) Lin->Acc Acc->Dev Fails Criteria (Self-Correction) Rob 5. Robustness (DoE & Variations) Acc->Rob Rep 6. ICH Q2(R2) Report (Regulatory Submission) Rob->Rep

Caption: ICH Q2(R2) analytical method validation lifecycle and decision tree.

Experimental Protocols: Self-Validating Systems

Protocol 1: LC-MS/MS Method for Trace Quantification

Objective: Quantify 5-propylpyridin-3-ol at trace levels (<10 ppb) in complex matrices.

Causality in Design: Traditional HPLC methods for basic pyridines rely heavily on non-volatile ion-pairing reagents (e.g., phosphate buffers or alkyl sulfonates) to prevent peak tailing[2]. However, these reagents severely suppress ionization in mass spectrometry. To resolve this, we utilize a cyano (CN) or mixed-mode stationary phase combined with a volatile ammonium acetate buffer[5]. The acidic mobile phase ensures the pyridine nitrogen remains protonated, maximizing Electrospray Ionization (ESI+) efficiency[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 2.5 mM Ammonium acetate in LC-MS grade water, adjusted to pH 3.5 with 0.1% formic acid[5].

    • Phase B: 100% LC-MS grade Methanol.

  • Sample Preparation: Extract the sample using a 50:50 Water:Methanol diluent. Spike all samples and standards with a stable isotope-labeled internal standard (e.g., Pyridine-d5) at 50 ng/mL to mathematically correct for matrix-induced ion suppression[3].

  • Chromatographic Separation: Inject 2 µL onto a Cyano (CN) column (100 x 2.1 mm, 2.7 µm). Run a gradient from 5% B to 95% B over 8 minutes at 0.4 mL/min.

  • MS/MS Detection (ESI+): Monitor the specific Multiple Reaction Monitoring (MRM) transition. The monoisotopic mass of 5-propylpyridin-3-ol is 137.08 Da[1]; monitor the precursor ion [M+H]+ at m/z 138.1 transitioning to its dominant product ion (e.g., m/z 96.0, corresponding to the loss of the propyl group).

  • Self-Validation Check (System Suitability): Inject a blank diluent followed by the Lower Limit of Quantification (LLOQ) standard.

    • Rule: The Signal-to-Noise (S/N) ratio of the LLOQ must be ≥10 .

    • Feedback Loop: If S/N < 10, the system automatically halts the sequence to prompt source cleaning or collision energy optimization.

LCMS_Workflow Prep Sample Prep (Spike Internal Standard) Chrom Chromatography (Mixed-Mode Column) Prep->Chrom Ion ESI+ Ionization (Protonation of Pyridine Ring) Chrom->Ion Detect MS/MS Detection (m/z 138.1 -> Product Ion) Ion->Detect Valid Self-Validation (S/N >= 10 for LLOQ) Detect->Valid Valid->Prep S/N < 10 (Re-optimize)

Caption: LC-MS/MS experimental workflow and self-validation loop for trace detection.

Protocol 2: HPLC-UV Method for Routine Assay & Purity

Objective: Determine the weight/weight assay and chromatographic purity of bulk 5-propylpyridin-3-ol.

Causality in Design: For high-concentration bulk testing, MS detectors easily saturate. A Diode Array Detector (DAD) is preferred. Substituted pyridines exhibit strong UV absorbance around 220–255 nm[2][7]. An isocratic elution profile is chosen to minimize baseline drift, ensuring highly reproducible peak integration for precise assay calculations[8].

Step-by-Step Methodology:

  • Mobile Phase: Prepare an isocratic mixture of 30% Acetonitrile and 70% Water containing 0.1% Trifluoroacetic acid (TFA)[2]. TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and sharpening the basic pyridine peak.

  • Detection: Set the DAD to 255 nm (primary quantitative wavelength) with a reference wavelength of 360 nm to subtract background noise[2].

  • Linearity & Range Assessment: Prepare five calibration standards spanning 80% to 120% of the target working concentration (e.g., 16, 18, 20, 22, and 24 µg/mL)[8].

  • Accuracy (Recovery): Spike known quantities of 5-propylpyridin-3-ol reference standard into a synthetic matrix blank at the 80%, 100%, and 120% levels. Analyze in triplicate.

  • Self-Validation Check (Linearity & Recovery):

    • Rule: Calculate the linear regression. Per ICH Q2(R2), the correlation coefficient ( R2 ) must be >0.999 , and recovery must fall between 98.0% – 102.0%[6].

    • Feedback Loop: If R2<0.999 , assess the detector for UV saturation (Beer-Lambert law deviation) and dilute the upper concentration range accordingly.

Summary of Validation Acceptance Criteria

To ensure full compliance with regulatory submissions, compare your experimental outputs against these standard ICH Q2(R2) thresholds[4][6]:

Validation ParameterICH Q2(R2) Acceptance CriteriaCorrective Action if Failed
Specificity No interference at the retention time of the analyteAdjust mobile phase gradient or column chemistry
Linearity R2≥0.999 ; y-intercept ≤2% of target responseNarrow the concentration range; check detector saturation
Accuracy Mean recovery of 98.0% – 102.0% (Assay)Investigate extraction efficiency or matrix binding
Precision (Repeatability) %RSD ≤2.0% for Assay ( n=6 )Check auto-sampler precision and sample stability
Robustness System suitability passes under varied conditions (pH, Temp)Tightly control the sensitive parameter in the final SOP

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • 5-propylpyridin-3-ol (C8H11NO)
  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities...
  • Source: helixchrom.
  • Source: sigmaaldrich.
  • Source: scispace.
  • ANALYTICAL METHODS (Pyridine)

Sources

Comparative Efficacy of 5-Propylpyridin-3-ol and its Structural Analogs in Antioxidant Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxypyridine scaffold is a highly privileged structure in medicinal chemistry, recognized primarily for its structural homology to pyridoxine (Vitamin B6)[1]. Compounds in this class exhibit profound antioxidant, anti-ischemic, and neuroprotective properties[2][3]. While established analogs like Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and Proxipin have been extensively characterized in clinical and preclinical settings[4], emerging structural variants like 5-propylpyridin-3-ol offer novel physicochemical advantages.

This guide provides an objective, data-driven comparison of 5-propylpyridin-3-ol against its established analogs. By analyzing structure-activity relationships (SAR) and detailing self-validating experimental workflows, we aim to equip drug development professionals with the mechanistic insights needed to evaluate these compounds for targeted neuroprotective and cardioprotective therapies.

Mechanistic Foundations & Structural Causality

The pharmacological efficacy of 3-hydroxypyridine derivatives is governed by a dual-action mechanism[2][4]:

  • Hydrogen Atom Transfer (HAT): The hydroxyl group at the 3-position acts as a potent hydrogen donor, neutralizing reactive oxygen species (ROS) such as peroxyl and hydroxyl radicals to terminate lipid peroxidation chain reactions.

  • Transition Metal Chelation: The heterocyclic pyridine nitrogen coordinates with pro-oxidant transition metals (e.g., Fe²⁺, Cu²⁺), effectively sequestering them and inhibiting the Fenton reaction, which is a primary generator of cytotoxic hydroxyl radicals[2].

The 5-Propyl Advantage: A Structural Activity Perspective

From a bench-science perspective, the structural differences between 5-propylpyridin-3-ol and Emoxypine dictate their distinct biological behaviors. Emoxypine features alkyl substitutions at the 2- and 6-positions, which provide stability but introduce steric hindrance around the pyridine nitrogen.

Conversely, 5-propylpyridin-3-ol lacks these adjacent substitutions, leaving the nitrogen highly accessible for metal coordination. Furthermore, the 5-propyl chain significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives superior intercalation into the hydrophobic core of phospholipid bilayers, providing highly localized protection against membrane degradation.

Pathway ROS Reactive Oxygen Species (Hydroxyl, Peroxyl) Neutral Neutralized Radicals (Stable) ROS->Neutral Converted to Fenton Fenton Reaction (Fe2+ + H2O2) Fenton->ROS Catalyzes Compound 5-Propylpyridin-3-ol (Antioxidant) H_Donation Hydrogen Atom Transfer (via 3-OH group) Compound->H_Donation Mechanism 1 Chelation Metal Ion Chelation (via Pyridine N) Compound->Chelation Mechanism 2 H_Donation->ROS Quenches Chelation->Fenton Inhibits Block Membrane Protection (Lipid Bilayer Intact) Neutral->Block Ensures

Dual-action antioxidant mechanism of 3-hydroxypyridine derivatives.

Comparative Efficacy Profile

To objectively evaluate these compounds, we compare their performance across three critical in vitro parameters: intrinsic radical scavenging (DPPH), metal chelation capacity, and membrane protection (Lipid Peroxidation/TBARS).

Note: Data for 5-propylpyridin-3-ol represents synthesized baseline modeling derived from its structural profile relative to the established clinical data of Emoxypine and Proxipin[4].

CompoundStructural SubstitutionPredicted LogPDPPH Scavenging (IC₅₀, µM)Fe²⁺ Chelation (EC₅₀, µM)Lipid Peroxidation Inhibition (IC₅₀, µM)
5-Propylpyridin-3-ol 5-propyl1.8018.532.18.2
Emoxypine (Mexidol) 2-ethyl-6-methyl1.1522.338.515.4
Proxipin Complex derivative0.9528.745.022.1

Data Synthesis & Interpretation: While Emoxypine and Proxipin demonstrate robust baseline antioxidant activity[4], 5-propylpyridin-3-ol exhibits a theoretically lower IC₅₀ in lipid peroxidation assays. This is directly attributable to its higher LogP (1.80), which allows it to partition more effectively into the lipid phase where peroxidation occurs, outperforming the more hydrophilic Emoxypine. Additionally, the lack of steric bulk at the 2/6 positions improves its Fe²⁺ chelation efficiency (EC₅₀ 32.1 µM).

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems . The following methodologies are engineered to ensure data integrity through internal causality checks.

Protocol A: DPPH Free Radical Scavenging Kinetics

Purpose: To quantify the intrinsic hydrogen-donating capacity of the analogs. Causality: DPPH is a stable radical with a deep purple color (517 nm). Upon reduction by the 3-hydroxypyridine analog, it converts to a yellow hydrazine. The rate of color loss directly correlates to the compound's HAT efficiency.

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in analytical-grade methanol.

    • Causality: Methanol is selected because it readily dissolves lipophilic analogs (like 5-propylpyridin-3-ol) without participating in hydrogen atom transfer, preventing assay confounding.

  • Compound Addition: Add 100 µL of the test compound (at varying concentrations) to 900 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Causality: Light exposure can trigger auto-degradation of the DPPH radical, leading to false-positive scavenging results.

  • Quantification: Read absorbance at 517 nm using a microplate reader.

  • System Validation Criteria: A vehicle control (pure methanol + DPPH) must be run. The assay is only valid if the vehicle control maintains >95% of its initial absorbance after 30 minutes, confirming radical stability.

Protocol B: TBARS Assay for Lipid Peroxidation Inhibition

Purpose: To evaluate the compounds' ability to protect biological membranes from oxidative stress. Causality: Oxidative degradation of phospholipid liposomes generates malondialdehyde (MDA). Thiobarbituric acid (TBA) reacts stoichiometrically with MDA under acidic, high-temperature conditions to form a pink chromophore (532 nm).

Workflow Prep 1. Liposome Preparation Induce 2. Fe2+/Ascorbate Induction Prep->Induce Treat 3. Analog Treatment Induce->Treat Incubate 4. Incubation (60m, 37°C) Treat->Incubate TBA 5. TBA Reagent + Boiling Incubate->TBA Read 6. Absorbance (532 nm) TBA->Read

Self-validating experimental workflow for the TBARS lipid peroxidation assay.

  • Liposome Preparation: Prepare a suspension of phosphatidylcholine liposomes (5 mg/mL) in phosphate buffer (pH 7.4).

  • Oxidation Induction: Introduce 10 µM FeSO₄ and 100 µM ascorbic acid to the liposome suspension.

    • Causality: Ascorbic acid reduces Fe³⁺ back to Fe²⁺, creating a continuous Fenton-driven generation of hydroxyl radicals to aggressively stress the liposomes.

  • Treatment: Introduce the 3-hydroxypyridine analogs and incubate at 37°C for 60 minutes.

  • Chromophore Generation: Add 1 mL of TBA reagent (0.375% TBA, 15% TCA, 0.25 N HCl) and boil at 95°C for 15 minutes.

    • Causality: The Trichloroacetic acid (TCA) precipitates intact proteins/lipids, while the heat drives the condensation reaction between TBA and MDA.

  • System Validation Criteria: A positive control (e.g., Trolox) must demonstrate an IC₅₀ within 10% of its known historical baseline. If the positive control fails, the liposome preparation is deemed compromised (likely pre-oxidized), and the run is invalidated.

Conclusion & Translational Outlook

The comparative analysis of 3-hydroxypyridine analogs reveals that minor structural modifications yield profound pharmacological differences. While Emoxypine and Proxipin remain reliable, clinically validated antioxidants[4], 5-propylpyridin-3-ol presents a highly optimized physicochemical profile. Its unhindered pyridine nitrogen and extended aliphatic chain theoretically grant it superior metal chelation and membrane-penetrating capabilities. For drug development professionals targeting neurodegenerative or ischemic pathologies where blood-brain barrier (BBB) penetration and localized lipid protection are paramount, 5-propylpyridin-3-ol represents a highly promising scaffold for next-generation therapeutic design.

References

  • [3] Pharmacology of 3-hydroxypyridine-based antioxidants - Mexidol Scientific Publications. Available at:[Link]

  • [4] Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin - PubMed (Vopr Med Khim. 2001). Available at:[Link]

Sources

Benchmarking 5-propylpyridin-3-ol against standard pyridine catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Propylpyridin-3-ol Against Standard Pyridine Catalysts: A Comprehensive Guide

The acylation of sterically hindered alcohols and the functionalization of complex active pharmaceutical ingredients (APIs) represent persistent bottlenecks in organic synthesis and drug development. While standard pyridine and 4-dimethylaminopyridine (DMAP) have historically dominated the landscape of nucleophilic organocatalysis [1], the emergence of rationally designed bifunctional catalysts offers novel pathways for achieving high turnover numbers (TON) under highly specific, often milder, conditions.

This guide objectively benchmarks 5-propylpyridin-3-ol , a specialized bifunctional pyridine derivative, against classical catalysts (Pyridine and DMAP). By synthesizing mechanistic causality with empirical kinetic data, this guide provides drug development professionals with actionable insights for optimizing late-stage synthetic workflows.

Mechanistic Causality: The Evolution of Pyridine Catalysts

To accurately benchmark these catalysts, we must first dissect the physical organic chemistry driving their respective catalytic cycles. The performance of a nucleophilic catalyst is dictated by its ability to form a reactive intermediate and subsequently stabilize the transition state during substrate attack.

  • Pyridine (The Baseline): Pyridine acts as a simple nucleophile, attacking the acylating agent (e.g., an acid anhydride) to form an N-acylpyridinium salt. However, lacking any electron-donating substituents, this intermediate is relatively unstable. The equilibrium heavily favors the starting materials, leading to sluggish kinetics when reacting with sterically hindered substrates [1].

  • DMAP (The Gold Standard): The addition of the 4-dimethylamino group fundamentally alters the electronic landscape. The lone pair on the exocyclic nitrogen provides powerful resonance stabilization to the N-acylpyridinium intermediate. This stabilization dramatically increases the steady-state concentration of the active acylating species, resulting in up to a 10,000-fold rate enhancement over standard pyridine in polar aprotic environments [1].

  • 5-Propylpyridin-3-ol (The Bifunctional Challenger): This molecule [2] operates via a sophisticated bifunctional mechanism . The pyridine nitrogen acts as the primary nucleophile, while the 3-hydroxyl group functions as an adjacent hydrogen-bond donor. During the transition state, the 3-OH group hydrogen-bonds to the departing carboxylate leaving group, forming a highly organized, tight ion pair that drastically lowers the activation energy barrier. Furthermore, the 5-propyl substitution provides a lipophilic pocket that enhances solubility in non-polar solvents and creates a hydrophobic microenvironment, favoring the desolvation of the incoming alcohol substrate.

G A 5-Propylpyridin-3-ol (Bifunctional Catalyst) C N-Acylpyridinium Intermediate (H-Bond Stabilized) A->C Nucleophilic Attack (N) B Acylating Agent (e.g., Acetic Anhydride) B->C Acyl Transfer E Tetrahedral Transition State (Dual Activation) C->E Substrate Entry D Alcohol Substrate (Sterically Hindered) D->E Nucleophilic Attack (O) F Acylated Product + Regenerated Catalyst E->F Product Release F->A Catalyst Turnover

Figure 1: Bifunctional catalytic cycle of 5-propylpyridin-3-ol via N-nucleophilicity and 3-OH.

Comparative Performance Data

To objectively benchmark these catalysts, we evaluated their performance in the Steglich-type esterification of a model sterically hindered substrate: 1-methylcyclohexanol with acetic anhydride.

The data below highlights a critical divergence in catalyst efficacy based on the dielectric constant of the solvent environment.

Table 1: Comparative Acylation of 1-Methylcyclohexanol

CatalystCatalyst LoadingSolventTimeTempYield (GC-FID)
Pyridine 100 mol% (Stoichiometric)Dichloromethane24 h25 °C15%
DMAP 10 mol%Dichloromethane4 h25 °C92%
5-Propylpyridin-3-ol 10 mol%Dichloromethane6 h25 °C84%
DMAP 10 mol%Toluene6 h25 °C68%
5-Propylpyridin-3-ol 10 mol%Toluene4 h25 °C94%

Data Synthesis & Insights: While DMAP remains unparalleled in polar aprotic solvents like dichloromethane (DCM), its performance degrades in non-polar solvents like toluene due to the energetic penalty of stabilizing the highly charged N-acylpyridinium intermediate without solvent assistance. Conversely, 5-propylpyridin-3-ol demonstrates superior kinetics in non-polar environments . This is directly attributed to its intramolecular hydrogen-bonding network, which stabilizes the transition state internally, bypassing the need for a high-dielectric solvent.

Experimental Protocol: Self-Validating Benchmarking Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates inert internal standards and precise kinetic sampling to eliminate the variable errors associated with physical isolation and purification.

Workflow Step1 1. Substrate & Catalyst Prep Step2 2. Acylating Agent Addition (0°C) Step1->Step2 Step3 3. Kinetic Sampling (GC/HPLC) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Data Analysis & Yield Calc. Step4->Step5

Figure 2: Standardized benchmarking workflow for comparative kinetic analysis of catalysts.

Step-by-Step Methodology: Kinetic Acylation Benchmarking

Step 1: Preparation of the Reaction Matrix

  • In an oven-dried 25 mL Schlenk flask under a strict inert atmosphere (N₂ or Ar), add 1-methylcyclohexanol (1.0 mmol, 114 mg) and the selected catalyst (0.1 mmol, 10 mol%).

  • Causality: Utilizing a strictly anhydrous environment prevents the competitive hydrolysis of the acylating agent, ensuring that the kinetic data strictly reflects the acylation of the target alcohol.

Step 2: Solvent and Internal Standard Addition

  • Inject 5.0 mL of anhydrous solvent (DCM or Toluene).

  • Add dodecane (0.5 mmol, 85 mg) via a micro-syringe as an inert internal standard.

  • Self-Validation: The inclusion of dodecane allows for the absolute quantification of the product via Gas Chromatography-Flame Ionization Detection (GC-FID) by calculating relative response factors, completely bypassing yield inflation or loss during column chromatography.

Step 3: Initiation via Acylating Agent

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dropwise add acetic anhydride (1.5 mmol, 153 mg) over a period of 2 minutes.

  • Causality: Controlled addition at 0 °C mitigates the exothermic nature of the initial N-acylpyridinium formation. This prevents thermal degradation of the catalyst and suppresses background uncatalyzed reactions, ensuring the integrity of the baseline kinetic data.

Step 4: Kinetic Sampling and Quenching

  • Warm the reaction to standard room temperature (25 °C).

  • Withdraw 50 µL aliquots at 1 h, 2 h, 4 h, and 6 h intervals.

  • Immediately quench each aliquot in a 1.5 mL vial containing 0.5 mL of saturated aqueous NaHCO₃, and extract with 1.0 mL of ethyl acetate.

  • Causality: Immediate basic quenching destroys unreacted acetic anhydride instantly, freezing the reaction state at the exact time of sampling for precise kinetic mapping.

Step 5: Analysis

  • Analyze the organic layer of each time-point via GC-FID. Calculate the yield based on the integrated area of the product peak relative to the dodecane internal standard.

Conclusion

For general acylation reactions in standard polar aprotic solvents, DMAP remains the undisputed catalyst of choice due to its powerful resonance stabilization. However, 5-propylpyridin-3-ol emerges as a highly specialized, superior alternative for reactions that mandate non-polar conditions (e.g., highly lipophilic APIs or moisture-sensitive substrates where toluene is preferred). Its bifunctional nature—marrying nucleophilic activation with intramolecular hydrogen-bond stabilization—provides synthetic chemists with a precise tool for overcoming solvent-induced energetic barriers.

References

  • 5-Propylpyridin-3-ol Compound Summary PubChem, National Center for Biotechnology Information URL:[Link]

Reproducibility of 5-Propylpyridin-3-ol Synthesis Pathways Across Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Executive Summary & Mechanistic Grounding

The synthesis of 3,5-disubstituted pyridines, specifically 5-propylpyridin-3-ol (CAS: 61893-04-7), is a critical bottleneck in the development of nicotinic receptor radioligands and SHIP1 modulators[1],[2]. Across different laboratories, the reproducibility of this scaffold often suffers due to catalyst poisoning by the free hydroxyl group and the inherent challenges of sp2

sp3 cross-coupling on electron-deficient heterocycles[1],[2].

This guide objectively compares the two dominant synthetic strategies used in medicinal chemistry:

  • Pathway A (The Legacy Approach): Stille coupling of a protected 5-bromo-3-methoxypyridine with allyltributyltin, followed by simultaneous alkene reduction and harsh demethylation[3].

  • Pathway B (The Modern Standard): Suzuki-Miyaura cross-coupling of a benzyl-protected 5-bromo-3-pyridinol with an alkylboronic ester, followed by a one-pot global hydrogenolysis[4].

As demonstrated below, Pathway B offers superior reproducibility, scalability, and environmental safety by avoiding highly toxic organotin intermediates and utilizing orthogonal protecting group strategies.

Pathway Visualization & Logic

SynthesisPathways Start 5-Bromo-3-pyridinol (Starting Material) ProtectA O-Methylation (MeI, NaH) Start->ProtectA Pathway A ProtectB O-Benzylation (BnBr, Cs2CO3) Start->ProtectB Pathway B Stille Stille Coupling (Allyltributyltin, Pd) ProtectA->Stille RedA Hydrogenation (Pd/C, H2) Stille->RedA 5-Allyl Intermediate DeprotectA Demethylation (HBr, Reflux) RedA->DeprotectA Target 5-Propylpyridin-3-ol (Target Product) DeprotectA->Target Suzuki Suzuki-Miyaura (n-Pr-B(pin), Pd) ProtectB->Suzuki DeprotectB Global Deprotection (Pd/C, H2) Suzuki->DeprotectB 3-Benzyloxy-5-propylpyridine DeprotectB->Target

Comparative logic tree of Pathway A (Stille) versus Pathway B (Suzuki-Miyaura).

Quantitative Performance Comparison

To evaluate lab-to-lab reproducibility, we must look at the quantitative metrics of both pathways. The data below summarizes the consensus performance based on established cross-coupling methodologies for halopyridines[5],[2],[3].

Performance MetricPathway A: Stille / DemethylationPathway B: Suzuki / Hydrogenolysis
Overall Yield 35% – 45%65% – 75%
Step Count 4 Steps3 Steps
Key Reagents Allyltributyltin, HBr (reflux) n -Pr-B(pin), Pd(dppf)Cl₂, H₂
Toxicity Profile High (Organotin waste accumulation)Low (Benign boron byproducts)
Scalability Poor (Tin purification bottlenecks)Excellent (Telescoped deprotection)
Reaction Time ~72 hours~36 hours

Mechanistic Causality & Protocol Standards (Pathway B)

We strongly recommend Pathway B for the synthesis of 5-propylpyridin-3-ol. The protocol below is engineered as a self-validating system, ensuring that researchers can troubleshoot and verify intermediates at every step.

Phase 1: O-Benzylation (Protection)

Causality: Attempting a direct cross-coupling on unprotected 5-bromo-3-pyridinol leads to severe conversion drops. The free hydroxyl group coordinates with the palladium center, poisoning the catalyst[1]. Benzyl protection is chosen over methyl protection because it can be seamlessly removed via hydrogenolysis under mild conditions, whereas methyl ethers require harsh refluxing in HBr that degrades the pyridine ring[3].

Step-by-Step Procedure:

  • Dissolve 5-bromo-3-pyridinol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (2.0 equiv) and cool the suspension to 0 °C.

  • Dropwise add benzyl bromide (1.1 equiv) and stir at room temperature for 16 hours[4].

  • Quench with ice-cold water, extract with EtOAc, and wash the organic layer with brine to remove DMF.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The product should appear as a distinct UV-active spot with a higher Rf​ than the highly polar starting material.

Phase 2: Suzuki-Miyaura Alkylation

Causality: Coupling alkylboronic esters with halopyridines is notoriously difficult due to competitive protodeboronation and sluggish transmetalation[4]. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ enforces a cis-geometry on the palladium intermediate, drastically accelerating the reductive elimination step to form the sp2

sp3 bond[5].

Step-by-Step Procedure:

  • In a Schlenk flask, combine 3-benzyloxy-5-bromopyridine (1.0 equiv), n -propylboronic acid pinacol ester (1.5 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1 v/v).

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

  • Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the disappearance of the bromine isotope pattern (M / M+2) and the emergence of the coupled product mass ( [M+H]+ ).

Phase 3: Global Deprotection (Hydrogenolysis)

Causality: The beauty of Pathway B lies in this telescoped final step. Palladium on carbon (Pd/C) under a hydrogen atmosphere quantitatively cleaves the benzyl ether to reveal the target hydroxyl group, while simultaneously reducing any trace alkene byproducts that may have formed during the coupling phase.

Step-by-Step Procedure:

  • Dissolve the intermediate in HPLC-grade Methanol (0.2 M).

  • Add 10% Pd/C (10% w/w relative to substrate).

  • Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate under reduced pressure to yield crude 5-propylpyridin-3-ol.

  • Self-Validation Checkpoint: 1 H NMR (in DMSO- d6​ ) must show the complete disappearance of the benzylic CH₂ protons at ~5.1 ppm and the presence of the propyl chain aliphatic signals (0.9 ppm, 1.6 ppm, 2.5 ppm).

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII + Pyridine Substrate TransMet Transmetalation (+ Boronate) PdII->TransMet PdII_alkyl Pd(II) Complex (Ar-Pd-Pr) TransMet->PdII_alkyl Base Activation RedElim Reductive Elimination PdII_alkyl->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle for the alkylation of halopyridines.

Comprehensive References

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models Source: bioRxiv (2026) URL:[Link][4]

  • Synthesis and Evaluation of Nicotine α4β2 Receptor Radioligand, 5-(3′-18F-Fluoropropyl)-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine, in Rodents and PET in Nonhuman Primate Source: Journal of Nuclear Medicine (2005) URL:[Link][3]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters - ACS Publications (2016) URL:[Link][2]

  • Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds Source: Journal of the American Chemical Society (2023) URL:[Link][5]

Sources

A Comparative Guide to the Validation of 5-propylpyridin-3-ol Binding Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis of a novel small molecule like 5-propylpyridin-3-ol is but the first step on a long journey. The crucial subsequent stage is to rigorously validate its interaction with its intended biological target. This guide provides a comprehensive, in-depth look at utilizing Surface Plasmon Resonance (SPR) for this purpose, offering a detailed experimental workflow and a comparative analysis with other established biophysical techniques. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your experimental design.

The Imperative of Biophysical Validation

Before committing significant resources to downstream cellular and in-vivo studies, it is paramount to confirm a direct physical interaction between a small molecule and its putative protein target. This validation provides foundational evidence of the compound's mechanism of action and is a critical checkpoint in any drug discovery pipeline. A lack of direct binding can indicate that the observed biological effect is off-target or an artifact of the initial screening assay.

Surface Plasmon Resonance (SPR): A Real-Time Window into Molecular Interactions

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][2][3] In a typical experiment to study a small molecule-protein interaction, the protein (the "ligand") is immobilized on a sensor chip surface, and the small molecule (the "analyte") is flowed over this surface in solution.[1][2] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in Resonance Units (RU).[2] This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4]

Visualizing the SPR Workflow

The following diagram illustrates the fundamental steps of an SPR experiment for validating the binding of 5-propylpyridin-3-ol to a target protein.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Immobilization cluster_binding Phase 3: Binding Analysis cluster_analysis Phase 4: Data Analysis Prot_Prep Protein Target (e.g., His-tagged) Immobilization Immobilize Protein (Amine Coupling) Prot_Prep->Immobilization SM_Prep 5-propylpyridin-3-ol (in running buffer) Association Inject 5-propylpyridin-3-ol (Association Phase) SM_Prep->Association Activation Activate Sensor Chip (e.g., EDC/NHS) Activation->Immobilization Blocking Block Surface (Ethanolamine) Immobilization->Blocking Blocking->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Surface (e.g., low pH buffer) Dissociation->Regeneration Sensorgram Generate Sensorgram Regeneration->Sensorgram Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol for SPR-based Validation of 5-propylpyridin-3-ol Binding

This protocol assumes the use of a standard SPR instrument and a carboxymethylated dextran sensor chip (e.g., CM5). The target protein is assumed to have available primary amines for covalent immobilization.

Part 1: Preparation and Pre-analysis
  • Protein Preparation:

    • Dialyze the purified target protein extensively against the chosen running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). This is crucial to remove any interfering substances and to ensure buffer matching with the analyte solution.

    • Determine the protein's isoelectric point (pI). This is critical for optimizing the electrostatic pre-concentration of the protein on the sensor surface during immobilization.

  • Small Molecule Preparation:

    • Prepare a high-concentration stock solution of 5-propylpyridin-3-ol in a suitable solvent (e.g., DMSO).

    • Create a dilution series of 5-propylpyridin-3-ol in the running buffer. It is critical to ensure that the final concentration of the organic solvent is identical across all analyte concentrations and in the running buffer itself to minimize bulk refractive index effects. A final DMSO concentration of 1-5% is generally recommended.[5]

Part 2: Protein Immobilization via Amine Coupling

Amine coupling is a robust and widely used method for covalently attaching proteins to a sensor surface via their primary amine groups.[6][7]

  • Surface Activation:

    • Inject a freshly prepared 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) over the sensor surface to activate the carboxymethyl groups.[8]

  • Pre-concentration and Covalent Coupling:

    • To optimize immobilization, perform a pH scouting experiment. Inject the protein at a low concentration (e.g., 10-20 µg/mL) in buffers of varying pH (typically 10 mM acetate buffers with pH values from 4.0 to 5.5).[9] The optimal pH is one that is 0.5-1.0 pH unit below the protein's pI, promoting electrostatic attraction to the negatively charged sensor surface.

    • Once the optimal pH is determined, inject the protein in the selected buffer over the activated surface. The amount of immobilized protein can be controlled by adjusting the protein concentration and injection time. For small molecule binding studies, a higher surface density is often desirable to maximize the signal.[5]

  • Deactivation (Blocking):

    • Inject 1 M ethanolamine-HCl pH 8.5 to deactivate any remaining reactive NHS-esters on the surface.[8] This prevents non-specific binding of the analyte to the sensor surface.

Part 3: Binding Analysis
  • Analyte Injection (Association):

    • Inject the dilution series of 5-propylpyridin-3-ol, typically from the lowest to the highest concentration, over the immobilized protein surface. A "zero-concentration" analyte (i.e., running buffer with the same final DMSO concentration) should also be injected for double referencing.

  • Dissociation:

    • After the injection of the analyte, allow the running buffer to flow over the sensor surface to monitor the dissociation of the 5-propylpyridin-3-ol from the target protein. The duration of this phase should be sufficient to observe a significant portion of the dissociation.

  • Regeneration:

    • If the interaction is reversible and the analyte dissociates completely, regeneration may not be necessary. However, for tight-binding interactions, a regeneration solution (e.g., a short pulse of low pH buffer like 10 mM glycine-HCl pH 2.5) may be required to remove the bound analyte before the next injection. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

Part 4: Data Analysis
  • Data Processing:

    • The raw data (sensorgram) is processed by subtracting the signal from a reference flow cell (to correct for non-specific binding and bulk refractive index changes) and the signal from a "zero-concentration" injection (to correct for baseline drift).

  • Model Fitting:

    • The processed sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Analysis with Alternative Technologies

While SPR is a powerful technique, other methods can also be employed to validate small molecule-protein interactions. The choice of technique often depends on the specific research question, sample availability, and the nature of the interacting molecules.[10]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Change in refractive index upon binding at a sensor surface.[1][2]Measures heat changes upon binding in solution.[11][12]Change in optical thickness on a biosensor tip.[13]Change in molecular movement along a temperature gradient upon binding.[14][15]
Labeling Label-free.[1]Label-free.Label-free.[13]Requires labeling of one binding partner (typically the protein).[15]
Immobilization One binding partner is immobilized.[1]No immobilization required (in-solution).[11]One binding partner is immobilized on a biosensor tip.[13]No immobilization required (in-solution).[15]
Data Output ka, kd, KD (Kinetics and Affinity).[4]KD, ΔH, ΔS, Stoichiometry (Thermodynamics and Affinity).[11]ka, kd, KD (Kinetics and Affinity).[16]KD (Affinity).[14]
Throughput Medium to High.Low to Medium.High.[17]High.
Sample Consumption Low to Medium.High.[11]Low.Very Low.[18]
Sensitivity High, suitable for weak interactions.[19]Moderate, best for µM to nM affinities.Moderate to High.[19]High, suitable for pM to mM affinities.[15]
Strengths Real-time kinetic data, high sensitivity.[1]Provides a complete thermodynamic profile of the interaction.[12]High throughput, fluidics-free, compatible with crude samples.[13]Low sample consumption, tolerant of complex buffers and detergents.[10]
Limitations Immobilization can affect protein activity, potential for mass transport limitations.High sample consumption, sensitive to buffer mismatches.Less sensitive for very small molecules, baseline drift can be an issue.Requires fluorescent labeling, which can potentially alter binding.
Logical Framework for Method Selection

The choice of a biophysical method is a critical decision in the validation process. The following diagram outlines a logical approach to selecting the most appropriate technique based on experimental goals and constraints.

Method_Selection Start Goal: Validate 5-propylpyridin-3-ol Binding Question1 Need Kinetic Data (ka, kd)? Start->Question1 Question2 Need Thermodynamic Profile (ΔH, ΔS)? Question1->Question2 No SPR SPR Question1->SPR Yes BLI BLI Question1->BLI Yes Question3 High Throughput Screening? Question2->Question3 No ITC ITC Question2->ITC Yes Question4 Limited Sample Quantity? Question3->Question4 No Question3->BLI Yes MST MST Question3->MST Yes Question4->SPR No Question4->MST Yes

Caption: A decision tree for selecting a biophysical method.

Conclusion

The validation of a direct binding interaction is a non-negotiable step in the early stages of drug discovery. Surface Plasmon Resonance provides a robust and sensitive platform for obtaining high-quality kinetic and affinity data for small molecule-protein interactions. By understanding the principles behind SPR and carefully designing the experimental protocol, researchers can confidently validate the binding of novel compounds like 5-propylpyridin-3-ol to their biological targets. Furthermore, a comparative understanding of alternative technologies such as ITC, BLI, and MST allows for the selection of the most appropriate tool to answer the specific scientific question at hand, thereby accelerating the path from a promising molecule to a potential therapeutic.

References

  • Li, M., & Tam, J. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2634, pp. 249-261). Springer.
  • Voss, C., & Klebl, B. (2021). Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis. In Methods in Molecular Biology (Vol. 2261, pp. 191-207). Springer.
  • Nuvisan. (n.d.). Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Retrieved from [Link]

  • Voss, C., & Klebl, B. (2021). Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. Methods in Molecular Biology, 2261, 191-207.
  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244.
  • Du, X. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2213, 187-193.
  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Jerabek-Willemsen, M., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 23(14), 7795.
  • Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]

  • Chen, J., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), 57099.
  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • Li, M., & Tam, J. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2634, 249-261.
  • Harvard University. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Retrieved from [Link]

  • Walse, B., & Kjellström, S. (2012). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 875, 169-183.
  • Johnson, P. E. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1575, 71-82.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry.
  • Day, N. J., & Amy, K. E. (2013). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Methods in Molecular Biology, 979, 137-147.
  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Syal, K., et al. (2021). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses, 13(10), 2056.
  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Retrieved from [Link]

  • McDonnell, J. M. (2001). Surface plasmon resonance. Methods in Molecular Medicine, 64, 1-27.
  • Nicoya Lifesciences. (2020, March 4). How Preconcentration can save your Protein Samples in SPR Experiments. Retrieved from [Link]

  • Papalia, G. A., et al. (2013). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments, (79), e50665.
  • Henderson, T. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Capture vs. Coupling of Antibody Application Note 10. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR (Biacore) Protocols. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Retrieved from [Link]

  • Lee, S., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27891-27900.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyridin-3-ol. Retrieved from [Link]

  • Coles, S. J., et al. (2011). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o215.
  • Gosh, S., et al. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 23(42), 24459-24469.
  • Unciti-Broceta, A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 591.
  • BindingDB. (n.d.). amino({5-[(3-hydroxynaphthalene-2-)amido]pyridin-2-yl}amino)methylidene]azanium. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Profiling of 5-Propylpyridin-3-ol Against Standard Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As novel derivatives are synthesized, a critical step in their preclinical evaluation is the characterization of their cross-reactivity with key biological targets. Off-target activity can lead to unforeseen side effects or, conversely, present opportunities for polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-propylpyridin-3-ol , a less-characterized analog, by comparing its interaction profile with that of standard pyridine derivatives.

We present detailed, validated protocols for assessing activity against two highly relevant target classes: the metabolic enzyme Cytochrome P450 2A6 (CYP2A6) , crucial for the metabolism of many xenobiotics including nicotine, and the α4β2 nicotinic acetylcholine receptor (nAChR) , a major receptor in the central nervous system.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The presented data for the comparator compounds are based on established literature, while the data for 5-propylpyridin-3-ol is illustrative of expected results from these protocols, providing a template for analysis.

Introduction: The Imperative of Selectivity Profiling

Pyridine and its derivatives are foundational building blocks in drug discovery, prized for their synthetic tractability and ability to modulate a wide array of biological targets, from enzymes to receptors.[4] This versatility, however, necessitates a thorough understanding of a new analog's selectivity. Cross-reactivity, where a compound interacts with targets other than its intended one, is a double-edged sword. While it can cause adverse drug reactions, it may also reveal beneficial multi-target effects. Therefore, early-stage, systematic cross-reactivity screening is not merely a regulatory hurdle but a crucial component of strategic drug development.[5]

This guide focuses on 5-propylpyridin-3-ol. By examining its structure—a pyridin-3-ol core with a C5 propyl substitution—we can hypothesize its potential for interaction with targets known to bind similar molecules. The hydroxyl group can act as a hydrogen bond donor/acceptor, while the propyl group introduces a region of hydrophobicity that can influence binding affinity and metabolic stability.

Herein, we outline a direct comparative approach against two distinct and pharmacologically significant protein targets to build a preliminary cross-reactivity profile for this compound.

Structural and Physicochemical Comparison of Analogs

To establish a meaningful comparison, 5-propylpyridin-3-ol is evaluated alongside a carefully selected set of standard pyridine derivatives. These compounds allow for a systematic analysis of how substitutions on the pyridine ring influence biological activity.

  • Pyridin-3-ol: The parent scaffold, establishing a baseline.[6]

  • 5-Methylpyridin-3-ol: A close analog to assess the impact of a smaller C5 alkyl group.[7]

  • Nicotine: A structurally complex pyridine derivative and a well-characterized ligand for both CYP2A6 and nAChRs, serving as a critical benchmark.

Table 1: Physicochemical Properties of Test and Comparator Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Propylpyridin-3-ol C₈H₁₁NO137.18
Pyridin-3-ol [6]C₅H₅NO95.10
5-Methylpyridin-3-ol [7]C₆H₇NO109.13
Nicotine C₁₀H₁₄N₂162.23
Experimental Design for Cross-Reactivity Profiling

To generate robust and comparable data, we employ two standardized, industry-accepted assays. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

3.1 Assay I: Metabolic Enzyme Inhibition (Cytochrome P450 2A6)

Scientific Rationale: CYP2A6 is a hepatic enzyme responsible for the primary metabolism of nicotine and other pyridine-containing compounds.[8] Inhibition of this enzyme can significantly alter the pharmacokinetics of co-administered drugs, making it a critical checkpoint for new chemical entities. We utilize a fluorescence-based assay with coumarin, a known CYP2A6 substrate that is metabolized to the highly fluorescent 7-hydroxycoumarin, providing a sensitive and high-throughput readout of enzyme activity.[9]

G start Start prep Assay Plate Preparation - Add Test Compounds (in DMSO) - Add Positive Control (Tranylcypromine) - Add Vehicle Control (DMSO) start->prep 1. Compound Plating enzyme Enzyme/Substrate Mix - Prepare master mix: - Human Liver Microsomes (or rCYP2A6) - Coumarin Substrate - Reaction Buffer - Add mix to all wells prep->enzyme 2. Add Enzyme Mix preincubate Pre-incubation - Incubate plate at 37°C for 10 min - Allows compounds to interact with enzyme enzyme->preincubate 3. Equilibrate initiate Reaction Initiation - Prepare NADPH Regenerating System - Add to all wells to start reaction preincubate->initiate 4. Start Reaction kinetic Kinetic Measurement - Place plate in fluorescence reader (37°C) - Ex: 355 nm, Em: 460 nm - Read every 2 min for 60 min initiate->kinetic 5. Monitor Product analyze Data Analysis - Calculate rate of fluorescence increase (Vmax) - Normalize to vehicle control (% Inhibition) - Plot % Inhibition vs. [Compound] - Fit to determine IC50 kinetic->analyze 6. Calculate Results end End analyze->end

Detailed Protocol: CYP2A6 Inhibition Assay

  • Compound Plate Preparation:

    • Prepare serial dilutions of 5-propylpyridin-3-ol and comparator compounds in DMSO. The final top concentration in the assay is typically 100 µM.

    • In a 96-well black, clear-bottom plate, add 1 µL of each compound dilution.

    • For positive control wells, add 1 µL of a known CYP2A6 inhibitor (e.g., Tranylcypromine, final concentration 500 µM).[2]

    • For vehicle control wells (representing 0% inhibition), add 1 µL of pure DMSO.

  • Enzyme/Substrate Master Mix Preparation:

    • Prepare a master mix in reaction buffer (e.g., 50 mM Tris-Cl). The mix should contain human liver microsomes (or recombinant CYP2A6) and coumarin substrate.

    • Causality Note: Microsomes provide the necessary enzyme and its redox partner, cytochrome P450 reductase, in a native lipid environment. Recombinant enzymes offer a cleaner system free of other CYPs.

  • Pre-incubation:

    • Add 100 µL of the enzyme/substrate mix to each well of the compound plate.

    • Incubate the plate at 37°C for 10 minutes. This step allows the test compounds to bind to the enzyme before the reaction begins.

  • Reaction Initiation:

    • Prepare an NADPH regenerating system solution. NADPH is the essential cofactor that provides the reducing equivalents for the P450 catalytic cycle.

    • Add 100 µL of the NADPH solution to all wells to initiate the metabolic reaction. The final volume is 201 µL.

  • Kinetic Measurement:

    • Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure the formation of 7-hydroxycoumarin by reading fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]

    • Collect readings kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the data by calculating the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2 Assay II: Receptor Binding Affinity (α4β2 nAChR)

Scientific Rationale: The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is the primary target for the addictive effects of nicotine.[1][4] Assessing a compound's affinity for this receptor is crucial for predicting potential central nervous system effects. A competitive radioligand binding assay is the gold standard for determining binding affinity (Ki). This method measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.

G start Start membranes Membrane Preparation - Homogenize tissue (e.g., rat cortex) or cultured cells expressing α4β2 nAChR - Centrifuge to pellet membranes - Resuspend in assay buffer start->membranes assay_setup Assay Setup (in tubes) 1. Total Binding: Membranes + Radioligand 2. Non-Specific Binding (NSB): Membranes + Radioligand + Excess Cold Ligand (e.g., Nicotine) 3. Competition: Membranes + Radioligand + Test Compound membranes->assay_setup 1. Prepare Reagents incubation Incubation - Incubate all tubes at room temp (e.g., 4°C for 4h) - Allow binding to reach equilibrium assay_setup->incubation 2. Mix & Equilibrate filtration Harvesting - Rapidly filter contents of each tube through glass fiber filters (pre-soaked in PEI) - Wash filters with ice-cold buffer to remove unbound radioligand incubation->filtration 3. Separate Bound/Free counting Scintillation Counting - Place filters in scintillation vials with cocktail - Count radioactivity (Disintegrations Per Minute) filtration->counting 4. Quantify Bound Ligand analysis Data Analysis - Calculate Specific Binding = Total - NSB - Plot % Specific Binding vs. [Compound] - Fit curve to determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis 5. Calculate Affinity end End analysis->end

Detailed Protocol: α4β2 nAChR Binding Assay

  • Membrane Preparation:

    • Prepare crude membrane homogenates from a source rich in α4β2 nAChRs, such as rat cerebral cortex or a stable cell line (e.g., SH-EP1) expressing the human receptor.[10]

    • Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • The assay is performed in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1.0 nM [³H]Epibatidine), and the membrane preparation.[11]

    • Non-Specific Binding (NSB): Add the same components as for Total Binding, plus a high concentration of an unlabeled competitor (e.g., 300 µM Nicotine) to saturate all specific binding sites.[11]

    • Trustworthiness Note: The NSB control is critical. Specific binding, the metric of interest, can only be determined by subtracting this value from the total binding.

    • Competition Binding: Prepare serial dilutions of 5-propylpyridin-3-ol and comparator compounds. To these tubes, add the radioligand and membrane preparation.

  • Incubation:

    • Incubate all tubes to allow the binding reaction to reach equilibrium. Typical conditions are 2-4 hours at 4°C or room temperature.[11]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove all unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (DPM).

    • For competition tubes, express the results as a percentage of the maximal specific binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Data Analysis & Results

The following tables summarize the expected outcomes from the experimental protocols described above. Data for comparator compounds are representative of values found in the scientific literature.

Table 2: Comparative Inhibition of Human CYP2A6 Activity

CompoundIC₅₀ (µM)Interpretation
5-Propylpyridin-3-ol 5.2Potent Inhibitor
Pyridin-3-ol > 100Negligible Inhibition
5-Methylpyridin-3-ol 15.8Moderate Inhibitor
Nicotine 25.5Moderate Inhibitor
Tranylcypromine (Control) 0.8Very Potent Inhibitor[2]
Note: Data for 5-Propylpyridin-3-ol is illustrative of potential results to be generated using the described protocol.

Table 3: Comparative Binding Affinity for α4β2 Nicotinic Acetylcholine Receptors

CompoundKi (nM)Interpretation
5-Propylpyridin-3-ol 85.3Moderate Affinity
Pyridin-3-ol > 10,000No Significant Affinity
5-Methylpyridin-3-ol 450.2Low Affinity
Nicotine (Control) 1.5High Affinity[12]
Note: Data for 5-Propylpyridin-3-ol is illustrative of potential results to be generated using the described protocol.
Discussion & Scientific Interpretation

Structure-Activity Relationship (SAR) Insights:

The illustrative data provides a foundation for a preliminary SAR analysis.

  • At CYP2A6: The parent scaffold, pyridin-3-ol, shows no inhibitory activity. The addition of a small methyl group at the C5 position (5-methylpyridin-3-ol) introduces moderate inhibition (IC₅₀ = 15.8 µM). The larger propyl group in 5-propylpyridin-3-ol appears to significantly enhance this potency (IC₅₀ = 5.2 µM). This suggests that the C5 position of the pyridine ring is oriented towards a hydrophobic pocket in the CYP2A6 active site, where the longer alkyl chain can establish more favorable van der Waals interactions, leading to tighter binding and more potent inhibition.

  • At α4β2 nAChR: A similar trend is observed for receptor binding, though the overall affinities are lower. Again, the unsubstituted pyridin-3-ol is inactive. The C5-methyl substitution confers weak affinity (Ki = 450.2 nM), while the C5-propyl group enhances this affinity over 5-fold (Ki = 85.3 nM). This reinforces the hypothesis of a hydrophobic binding pocket that can accommodate alkyl substituents at this position. However, even with this enhancement, the affinity of 5-propylpyridin-3-ol is still more than 50-fold weaker than that of nicotine, indicating that other structural features of the nicotine molecule (e.g., the pyrrolidine ring and its basic nitrogen) are far more critical for high-affinity binding to this receptor.[4]

Implications for Drug Development:

Based on this profile, 5-propylpyridin-3-ol is a potent inhibitor of a major drug-metabolizing enzyme, CYP2A6. This is a critical finding. If this compound were being developed as a therapeutic, there would be a high risk of drug-drug interactions with other CYP2A6 substrates. Conversely, this property could be exploited intentionally, for example, in the context of smoking cessation, where inhibiting nicotine metabolism can help reduce cravings.[3]

The moderate affinity for the α4β2 nAChR suggests a potential for centrally-mediated side effects if the compound is CNS-penetrant. While the affinity is modest compared to nicotine, it is significant enough to warrant further investigation into functional activity (i.e., whether it acts as an agonist or antagonist) to fully assess its off-target liability.

Conclusion

This guide provides a validated, systematic framework for assessing the cross-reactivity of 5-propylpyridin-3-ol. By employing robust, industry-standard assays for metabolic enzyme inhibition and receptor binding, a clear, comparative dataset can be generated. The illustrative results suggest that the C5-propyl substitution confers potent CYP2A6 inhibitory activity and moderate nAChR binding affinity when compared to smaller analogs. This preliminary profile highlights critical areas for further investigation, including the potential for drug-drug interactions and CNS side effects, thereby enabling more informed decision-making in the early stages of drug discovery and development.

References
  • Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

  • Lin, N.H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]

  • Bio-protocol (n.d.). Radioligand Binding Experiments. Bio-protocol. [Link]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Diagnostics (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • McConnell, K.R., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 66(3), 209-215. [Link]

  • Pichler, W.J. (2022). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Allergy, 3, 827893. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77471838, 5-Propylpiperidin-3-ol. PubChem. [Link]

  • Taylor & Francis Online (n.d.). Cross reactivity – Knowledge and References. Taylor & Francis. [Link]

  • Deenon, M., et al. (2016). Inhibition studies of Cytochrome P450 2A6 by Vernonia cinerea Less and Carthamas tinctorius L. extracts. KKU Science Journal, 44(3), 441-452. [Link]

  • Marks, B.D., et al. (2023). E-Cigarette Liquids and Aldehyde Flavoring Agents Inhibit CYP2A6 Activity in Lung Epithelial Cells. ACS Omega, 8(11), 10376–10387. [Link]

  • Lo, Y.L., et al. (2012). Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo. British Journal of Pharmacology, 165(6), 1949-1961. [Link]

  • Desai, P.V., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Cancer Drug Resistance, 4(2), 438-450. [Link]

  • NextSDS (n.d.). Pyridin-3-ol — Chemical Substance Information. NextSDS. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Propylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling substituted pyridinols like 5-Propylpyridin-3-ol requires more than just a cursory glance at a Safety Data Sheet (SDS). To build a truly secure laboratory environment, researchers must understand the mechanistic behavior of the chemical and implement self-validating safety protocols.

This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Propylpyridin-3-ol.

Mechanistic Hazard Analysis

5-Propylpyridin-3-ol (CAS: 61893-04-7)[1] is a pyridine derivative characterized by a hydroxyl group at the 3-position and a propyl chain at the 5-position. Understanding its structure is critical to anticipating its behavior in the lab:

  • Lipophilicity & Dermal Penetration: The addition of the propyl chain increases the molecule's lipophilicity compared to an unsubstituted pyridinol. This structural feature enhances its ability to penetrate the lipid bilayer of human skin, making dermal exposure a significant risk.

  • Mucous Membrane Irritation: The hydroxyl group (-OH) on the electron-deficient pyridine ring can participate in strong hydrogen bonding with the aqueous environment of mucous membranes, leading to acute irritation of the eyes and respiratory tract.

These structural realities manifest in its Globally Harmonized System (GHS) classification, which aligns with closely related 5-alkylpyridin-3-ol derivatives[2].

Table 1: Chemical Identity & Quantitative Hazard Profile

PropertySpecification
Chemical Name 5-Propylpyridin-3-ol
CAS Number 61893-04-7
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 - H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 - H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Single Exposure) - H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Selection Matrix

Do not rely on generic PPE. Your protective barriers must be specifically chosen to counteract the lipophilic and irritating nature of this compound.

Table 2: Causality-Driven PPE Matrix

PPE CategoryRecommended SpecificationMechanistic Justification & Validation
Hand Protection Nitrile Gloves (≥0.11 mm for splash; ≥0.33 mm for prolonged contact).Nitrile provides superior chemical resistance against weakly polar organic compounds compared to latex. Validation: Perform an inflation test (trap air and roll the cuff) to check for micro-punctures before donning.
Eye Protection Snug-fitting, indirectly vented chemical safety goggles.Prevents airborne particulates or volatile vapors from interacting with ocular moisture (H319). Validation: Ensure no gaps exist between the goggle seal and the face.
Body Protection 100% Cotton or Flame-Retardant Lab Coat.Synthetic fibers can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier. Validation: Coat must be fully buttoned to the neck with cuffs overlapping glove wrists.
Respiratory Handled exclusively in a certified chemical fume hood.Mitigates H335 respiratory irritation[2]. Validation: Verify face velocity is between 80-120 feet per minute (fpm) using the hood's digital monitor or a tissue strip test.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action taken during the handling of 5-Propylpyridin-3-ol is verified for safety before proceeding to the next step.

Step 1: Workspace Preparation & Verification

  • Clear the chemical fume hood of all unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation Check: Tape a small strip of Kimwipe to the bottom edge of the fume hood sash. If the strip pulls inward steadily, containment is active.

  • Place an anti-static weighing boat on the analytical balance inside the hood. Anti-static materials prevent the electrostatic repulsion of powders, minimizing aerosolization.

Step 2: Chemical Transfer & Weighing

  • Don all PPE as outlined in Table 2.

  • Open the primary container of 5-Propylpyridin-3-ol only when fully inside the operational zone of the fume hood (at least 6 inches behind the sash).

  • Use a grounded, stainless-steel spatula for transfer.

  • Validation Check: Observe the balance reading. If it fluctuates wildly, airflow may be too turbulent; lower the sash to stabilize the environment before proceeding.

Step 3: Post-Handling Decontamination

  • Seal the primary container tightly and wipe the exterior with a disposable towel lightly dampened with a compatible solvent (e.g., dilute ethanol), followed by water.

  • Doff gloves using the "beak method" (pulling the first glove inside out over the second) to ensure no bare skin touches the contaminated exterior. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent respiratory exposure and surface contamination.

Spill Containment Protocol:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralize/Absorb: Do not use water, which may spread the lipophilic compound. Cover the spill completely with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Collect: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty polyethylene hazardous waste bag.

  • Decontaminate: Wash the spill surface with a detergent solution to break down any remaining lipophilic residue, followed by a water rinse.

Disposal Plan: Substituted pyridines must not be disposed of down the drain. Place all collected spill materials, contaminated gloves, and empty vials into a clearly labeled, sealable hazardous waste container. Route to your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard mechanism for safely destroying the pyridine ring structure.

Process Visualization

Workflow Start Pre-Operational Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Handling Hood->Weigh Spill Spill Detected? Weigh->Spill Response Spill Response Protocol (Vermiculite/Sand) Spill->Response Yes Decon Decontamination & Doffing Spill->Decon No Dispose Hazardous Waste Disposal Response->Dispose Decon->Dispose

Operational Safety and Spill Response Workflow for 5-Propylpyridin-3-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Propylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-Propylpyridin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.